Structural Properties and Characterization of (3S)-3-amino-4-(benzyloxy)butanoic Acid Hydrochloride
Executive Summary The development of foldamers, peptidomimetics, and novel active pharmaceutical ingredients (APIs) relies heavily on the availability of highly pure, structurally rigid chiral building blocks. (3S)-3-ami...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of foldamers, peptidomimetics, and novel active pharmaceutical ingredients (APIs) relies heavily on the availability of highly pure, structurally rigid chiral building blocks. (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride (CAS: 2225126-96-3) has emerged as a critical
β3
-amino acid derivative in this space [1]. By homologating the standard
α
-amino acid backbone while retaining a robust benzyloxy-protected side chain, this compound allows researchers to introduce controlled conformational constraints into peptide sequences without risking premature side-chain deprotection during solid-phase peptide synthesis (SPPS).
This guide provides an in-depth analysis of its physicochemical properties, structural elucidation techniques, and self-validating experimental protocols to ensure high-fidelity integration into your synthetic workflows.
Physicochemical Profiling
Understanding the baseline properties of this compound is the first step in designing downstream reactions. The hydrochloride salt form is specifically utilized to prevent the spontaneous intramolecular cyclization (lactamization) that free
β
-amino acids often undergo during storage.
Soluble in H
2
O, Methanol, DMSO; Insoluble in Hexanes
Synthetic Pathway & Mechanistic Insights
The synthesis of highly enantioenriched
β
-amino acids typically leverages the Arndt-Eistert homologation of
α
-amino acids or enzymatic nitrile biotransformations [3]. For (3S)-3-amino-4-(benzyloxy)butanoic acid, the most reliable laboratory-scale route begins with O-benzyl-L-serine.
Mechanistic Causality:
We utilize the Wolff rearrangement because it proceeds with strict retention of stereochemistry at the chiral center. By converting the carboxylic acid of N-Boc-O-benzyl-L-serine to a diazoketone, and subsequently treating it with a silver catalyst (AgBz) in the presence of water, the intermediate ketene is trapped to form the homologated
β
-amino acid. The Boc group is then cleaved using HCl in dioxane, which simultaneously yields the stable hydrochloride salt, preventing undesired polymerization.
Caption: Synthetic workflow for (3S)-3-amino-4-(benzyloxy)butanoic acid HCl via Arndt-Eistert homologation.
Structural Elucidation & Characterization
To guarantee scientific integrity before incorporating this building block into a multi-step SPPS campaign, a multidimensional characterization approach is mandatory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Rationale: D
2
O is selected for
1
H-NMR to prevent the exchangeable amine (-NH
3+
) and carboxyl (-COOH) protons from obscuring the critical aliphatic signals.
Key
1
H-NMR Signatures (400 MHz, D
2
O):
δ
7.45 – 7.35 (m, 5H): Aromatic protons of the benzyloxy group.
Ionization Rationale: Electrospray Ionization in positive mode (ESI+) is optimal because the primary aliphatic amine readily accepts a proton.
Expected Mass: The exact mass of the free base (C
11
H
15
NO
3
) is 209.1052 Da. The expected[M+H]
+
peak is 210.1130 m/z . The presence of the chloride counterion can be verified in negative mode (ESI-) at 34.96 m/z.
Caption: Multidimensional analytical characterization workflow for structural validation.
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in quality control checks ensure that errors are caught before proceeding to the next step.
Protocol A: Conversion to Fmoc-Protected Derivative for SPPS
To utilize this compound in standard Fmoc-based peptide synthesis, the hydrochloride salt must be converted to the Fmoc-protected free acid.
Step-by-Step Methodology:
Dissolution & Neutralization: Suspend 1.0 eq of (3S)-3-amino-4-(benzyloxy)butanoic acid HCl in a 1:1 mixture of 10% aqueous Na
2
CO
3
and dioxane. Causality: The biphasic basic environment neutralizes the HCl salt, liberating the free amine while keeping the zwitterion solubilized.
Fmoc Protection: Cool the mixture to 0°C in an ice bath. Dropwise, add a solution of Fmoc-OSu (1.1 eq) dissolved in dioxane. Causality: Cooling minimizes the formation of Fmoc-
β
-alanine byproducts (from Fmoc-OSu degradation).
Reaction Monitoring (Self-Validation): After 2 hours at room temperature, spot the reaction on a silica TLC plate (Eluent: 9:1 DCM/MeOH with 1% AcOH). Stain with Ninhydrin. Validation: The disappearance of the primary amine (no purple spot upon heating) confirms complete conversion.
Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract three times with Ethyl Acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Protocol B: Chromatographic Determination of Enantiomeric Purity
Trace racemization during the homologation process can compromise the structural integrity of downstream foldamers.
Step-by-Step Methodology:
Column Selection: Utilize a chiral stationary phase, such as Daicel Chiralpak IG (4.6 x 250 mm, 5 µm). Causality: The immobilized amylose derivative effectively resolves the (3S) and (3R) enantiomers via differential hydrogen bonding.
Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1 v/v/v). Causality: TFA is critical; it suppresses the ionization of the carboxylic acid, preventing peak tailing.
Sample Injection: Inject 10 µL of a 1 mg/mL solution of the compound.
Detection & Analysis: Monitor absorbance at 210 nm. Calculate the Enantiomeric Excess (ee%) using the area under the curve (AUC) for the major (3S) and minor (3R) peaks. An ee% of >98% is required for pharmaceutical applications.
Conclusion
(3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride is a highly versatile, structurally robust building block. By understanding the causality behind its synthetic handling—specifically the use of the hydrochloride salt to prevent lactamization and the orthogonality of the benzyloxy protecting group—researchers can seamlessly integrate this compound into complex peptidomimetic designs. Strict adherence to the multidimensional characterization workflows detailed above ensures the high E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) standards required in modern drug development.
References
Title: Nitrile biotransformations for the synthesis of highly enantioenriched beta-hydroxy and beta-amino acid and amide derivatives: a general and simple but powerful and efficient benzyl protection strategy to increase enantioselectivity of the amidase
Source: PubMed (Journal of Organic Chemistry)
URL: [Link]
Exploratory
Mechanism of Action of Benzyloxy-GABA Derivatives in Neurological Pathways: A Technical Guide
Executive Summary Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. However, the therapeutic utility of endogenous GABA and its simple aliphatic analogs is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. However, the therapeutic utility of endogenous GABA and its simple aliphatic analogs is severely limited by poor blood-brain barrier (BBB) permeability and a lack of receptor subtype selectivity. To overcome these pharmacokinetic and pharmacodynamic hurdles, drug development professionals have engineered benzyloxy-GABA derivatives —a class of conformationally restricted, highly lipophilic compounds.
The strategic incorporation of a bulky, hydrophobic benzyloxy moiety fundamentally alters the pharmacological profile of these molecules. Depending on the core scaffold, benzyloxy derivatives can act as potent Positive Allosteric Modulators (PAMs) at the GABA_A receptor, highly selective Negative Allosteric Modulators (NAMs) for cognitive enhancement, or high-affinity inhibitors of GABA transporters (GAT-1). This guide deconstructs the mechanisms of action, quantitative profiles, and self-validating experimental workflows used to characterize these neuroactive compounds.
Core Mechanistic Pathways
Positive Allosteric Modulation of the GABA_A Receptor
The GABA_A receptor is a heteropentameric chloride ion channel (typically α1β2γ2). While GABA binds at the orthosteric α/β interface, the allosteric benzodiazepine (BDZ) binding site is located at the α/γ interface.
Historically, β-carbolines (such as DMCM) bind to the BDZ site but act as inverse agonists, reducing chloride conductance and inducing convulsant effects. However, the addition of a benzyloxy group at the 6-position of the β-carboline scaffold—as seen in compounds like ZK 91085 and ZK 93423 —flips the intrinsic efficacy of the molecule. The bulky benzyloxy group projects into a specific lipophilic pocket within the α/γ interface, stabilizing the receptor in an open, high-affinity state. This structural modification converts the molecule into a full agonist or potent PAM, significantly enhancing GABA-induced chloride influx (1)[1]. Furthermore, ZK 91085 exhibits a dual mode of action, modulating the receptor via both the flumazenil-sensitive BDZ site and a secondary loreclezole-like site on the β subunit.
Fig 1. Allosteric modulation of GABA_A receptors by benzyloxy-derivatives.
In contrast to broad-spectrum PAMs, certain bicyclic benzyloxy derivatives are engineered to selectively target the α5 subunit of the GABA_A receptor. The α5 subunit is highly localized in the hippocampus and is tonically active, suppressing memory consolidation. Benzyloxy-functionalized bicyclic amines act as α5-selective NAMs. By reducing the excessive tonic inhibitory currents mediated by extrasynaptic α5 receptors, these derivatives enhance long-term potentiation (LTP) without triggering the pro-convulsant side effects associated with α1/α2 antagonism, making them prime candidates for treating cognitive deficits in schizophrenia and Down syndrome (2)[2].
Inhibition of GABA Reuptake (GAT-1 Targeting)
Beyond direct receptor modulation, benzyloxy derivatives are utilized to inhibit the clearance of GABA from the synaptic cleft. Guvacine is a classic, though highly polar, inhibitor of the GABA transporter 1 (GAT-1). By synthesizing 6-(4-phenyl-benzyloxy-methyl) guvacine , researchers appended a highly lipophilic anchor to the core molecule. This benzyloxy-methyl tail not only facilitates BBB penetration but also binds tightly to the hydrophobic vestibule of GAT-1. This interaction locks the transporter in an outward-facing, substrate-bound conformation, competitively preventing the translocation of endogenous GABA back into the presynaptic terminal (3)[3].
Quantitative Pharmacological Profiles
The addition of the benzyloxy group yields distinct, quantifiable shifts in binding affinity and functional efficacy. The table below summarizes the pharmacological parameters of key benzyloxy-GABA derivatives compared to their functional classes.
Compound
Target
Primary Action
Affinity (IC50 / Ki)
Functional Effect
ZK 91085
GABA_A (α1β2γ2)
PAM (Dual Site)
~1.5 nM (BDZ site)
Potentiates GABA currents by >1000%
ZK 93423
GABA_A (α/γ interface)
Full Agonist (PAM)
~1.0 nM
Maximal Cl- conductance enhancement
Bicyclic-Benzyloxy
GABA_A (α5β3γ2)
NAM
Sub-nanomolar
Reduces tonic hippocampal inhibition
Benzyloxy-Guvacine
GAT-1 Transporter
Competitive Inhibitor
High Affinity
Blocks [3H]-GABA synaptosomal uptake
Self-Validating Experimental Workflows
To ensure scientific integrity, the characterization of these derivatives requires rigorous, self-validating experimental designs. Below are the standard protocols utilized by application scientists to isolate the specific mechanisms of benzyloxy-GABA derivatives.
Electrophysiological Validation of GABA_A PAM Activity (Patch-Clamp)
This workflow is designed to prove that the benzyloxy derivative acts specifically via the allosteric BDZ site, rather than through non-specific membrane fluidization or alternative pore-blocking mechanisms.
Step-by-Step Methodology:
Receptor Expression: Transiently transfect HEK293T cells with plasmids encoding human α1, β2, and γ2 subunits (1:1:1 ratio). Causality: The γ2 subunit is strictly required to form the BDZ binding pocket; omitting it serves as a negative control for BDZ-site specificity.
Baseline Recording: Using whole-cell patch-clamp (holding potential -60 mV), apply an EC20 concentration of GABA (e.g., 2-5 µM). Causality: Using a sub-maximal (EC20) dose leaves a sufficient dynamic "window" to observe positive allosteric potentiation. A saturating dose would mask the PAM effect.
Compound Assay: Co-apply the EC20 GABA with varying concentrations of the benzyloxy derivative (e.g., ZK 91085 at 0.1 µM to 10 µM) to generate a dose-response curve.
Self-Validation (Antagonist Reversal): Co-apply GABA + ZK 91085 + 1 µM Flumazenil (Ro 15-1788). Causality: Flumazenil is a competitive, silent antagonist at the BDZ site. If the potentiation is reversed by flumazenil, it definitively proves the benzyloxy compound is acting via the specific α/γ allosteric pocket.
Fig 2. Patch-clamp electrophysiology workflow for validating GABA_A PAM activity.
High-Throughput Radioligand Uptake Assay for GAT-1
To evaluate benzyloxy-guvacine derivatives, whole-cell functional assays are required to measure the actual translocation of GABA across the membrane.
Step-by-Step Methodology:
Synaptosome Preparation: Isolate crude synaptosomes (P2 fraction) from rat cerebral cortex via sucrose density gradient centrifugation. Causality: Synaptosomes maintain the native lipid microenvironment and endogenous ion gradients necessary for secondary active transport, providing a more physiologically relevant model than artificial liposomes.
Pre-incubation: Suspend synaptosomes in a Krebs-Ringer HEPES buffer (containing Na+ and Cl-, which are obligate co-transporters for GAT-1). Pre-incubate with the benzyloxy-guvacine derivative for 10 minutes at 30°C. Causality: Conducting the assay at 30°C (rather than 37°C) slightly slows uptake kinetics, allowing researchers to capture the linear phase of transport before intracellular equilibrium is reached.
Radioligand Addition: Add 50 nM [3H]-GABA to initiate the assay. Incubate for exactly 3 minutes.
Termination and Filtration: Terminate the reaction rapidly by adding ice-cold buffer, followed by vacuum filtration through GF/B glass fiber filters to trap the synaptosomes.
Self-Validation (Non-Specific Binding): Run parallel wells containing 1 mM Nipecotic Acid (a known, potent GAT inhibitor). Causality: The radioactive counts in the nipecotic acid wells represent non-specific membrane sticking or diffusion. Subtracting this value from the total counts yields the true, specific GAT-1 mediated uptake.
References
US20210386718A1 - Bicyclic derivatives as gabaa a5 receptor modulators
Source: Google Patents
URL
The GABAA Receptor α1 Subtype in the Ventral Pallidum Regulates Alcohol-Seeking Behaviors (Ref: ZK 93423)
(3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride CAS 2225126-96-3 physical and chemical properties
Executive Summary In the landscape of modern drug discovery and peptidomimetic design, chiral β -amino acids serve as critical structural motifs. (3S)-3-Amino-4-(benzyloxy)butanoic acid hydrochloride (CAS 2225126-96-3) i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery and peptidomimetic design, chiral
β
-amino acids serve as critical structural motifs. (3S)-3-Amino-4-(benzyloxy)butanoic acid hydrochloride (CAS 2225126-96-3) is a highly functionalized, orthogonally protected derivative of
β
-homoserine. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and validated experimental workflows, designed specifically for researchers and drug development professionals.
Physicochemical Characterization
To effectively utilize this building block in complex syntheses, its fundamental properties must be understood. The compound exists as a hydrochloride salt, which is a deliberate design choice to prevent the free primary amine from undergoing premature intramolecular cyclization (lactamization) with the carboxyl group.
β
-amino acid (
O
-benzyl-
β
-homoserine derivative)
Solubility Profile
Soluble in H₂O, MeOH, DMSO; Insoluble in non-polar organics
Structural Rationale & Orthogonal Reactivity
As a Senior Application Scientist, evaluating a building block requires looking beyond its static structure to its dynamic reactivity. (3S)-3-Amino-4-(benzyloxy)butanoic acid hydrochloride features three distinct, orthogonally addressable reactivity nodes:
The
β
-Amino Acid Backbone (C1-C3): Unlike
α
-amino acids,
β
-amino acids introduce an additional methylene carbon. When incorporated into peptides (
β
-peptides), this backbone confers profound resistance to proteolytic enzymes, drastically increasing the in vivo half-life of the resulting therapeutics.
The Benzyl Ether (C4): The benzyloxy group masks a terminal hydroxyl. Benzyl ethers are highly stable to the basic conditions of Fmoc-deprotection and the acidic conditions of Boc-deprotection. This orthogonality allows chemists to elaborate the peptide chain fully before unmasking the hydroxyl group for subsequent functionalization or cyclization [3].
The Hydrochloride Salt: The free base of a
β
-amino acid with a leaving group or activated carboxyl can rapidly cyclize into a
γ
-lactam (pyrrolidin-2-one). Supplying this compound as an HCl salt protonates the amine, rendering it non-nucleophilic and ensuring long-term shelf stability without degradation.
Synthetic Divergence & Workflow
The true value of this compound lies in its synthetic versatility. Depending on the sequence of deprotection and activation, it can be driven toward solid-phase peptide synthesis (SPPS), small-molecule peptidomimetics, or complex protease inhibitors (such as statine analogs).
Synthetic divergence of (3S)-3-amino-4-(benzyloxy)butanoic acid into peptidomimetics.
Validated Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems, embedding causality and analytical checkpoints directly into the workflow.
Protocol A: N-Terminal Fmoc Protection (Synthesis of Fmoc-
O
-benzyl-
β
-homoserine)
Causality: To utilize this compound in SPPS, the amine must be protected. Because the starting material is an HCl salt, a biphasic basic system is required to neutralize the salt and maintain the amine's nucleophilicity, while an organic co-solvent solubilizes the hydrophobic Fmoc-OSu reagent.
Neutralization: Dissolve 1.0 eq of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride in a 10% aqueous Na₂CO₃ solution (2.5 eq of base). Cool to 0 °C.
Validation Checkpoint: Verify the aqueous solution is pH 9.5–10.0 using pH paper.
Acylation: Dissolve 1.1 eq of Fmoc-OSu in 1,4-dioxane. Add this organic solution dropwise to the aqueous mixture over 30 minutes to prevent thermal runaway and minimize Fmoc-OSu hydrolysis.
Reaction: Remove the ice bath and stir at ambient temperature for 4 hours.
Validation Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The ninhydrin-positive baseline spot (primary amine) must completely disappear, replaced by a high-Rf UV-active spot.
Purification: Wash the aqueous layer twice with diethyl ether to extract unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl at 0 °C.
Causality: Acidification protonates the carboxylate, driving the Fmoc-protected amino acid out of the aqueous phase and into the organic phase.
Extraction: Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Final Validation: Confirm product identity via LC-MS ([M+H]⁺ target mass) and ¹H-NMR (presence of Fmoc aromatic protons at 7.3–7.8 ppm).
Protocol B: Orthogonal Deprotection via Catalytic Hydrogenolysis
Causality: Cleaving the benzyl ether unmasks the hydroxyl group, yielding (3S)-3-amino-4-hydroxybutanoic acid [4]. Free amines are known to coordinate with and poison palladium catalysts. However, because our starting material is already an HCl salt, the amine is protonated (ammonium), which prevents catalyst poisoning and significantly accelerates the debenzylation process.
Preparation: Dissolve 1.0 eq of the compound in anhydrous Methanol to a 0.1 M concentration.
Catalyst Addition: Under an Argon atmosphere, add 10 wt% Pd/C (0.1 eq Pd).
Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (~1 atm). Stir vigorously at room temperature for 12 hours.
Validation Checkpoint: Monitor via LC-MS. The mass must shift from the benzylated precursor to the debenzylated product (free base MW ~119 g/mol ).
Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite cake thoroughly with hot methanol.
Isolation: Concentrate the filtrate in vacuo to yield (3S)-3-amino-4-hydroxybutanoic acid hydrochloride.
Final Validation: ¹H-NMR (D₂O) must show the complete disappearance of the aromatic multiplet at ~7.3 ppm and the benzylic -CH₂- singlet at ~4.5 ppm.
Applications in Advanced Therapeutics
The debenzylated derivative, (3S)-3-amino-4-hydroxybutanoic acid, is a highly sought-after precursor for statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) and its analogs. Statine is the critical pharmacophore in pepstatin A, a potent inhibitor of aspartic proteases. By utilizing CAS 2225126-96-3 as a starting material, researchers can synthesize libraries of statine analogs to target disease-relevant proteases, including HIV protease, renin (for hypertension), and
γ
-secretase (for Alzheimer's disease). Furthermore, its incorporation into complex sulfonyl-phenylmethoxybutanoic acid frameworks demonstrates its utility in constructing advanced, multi-targeted small molecules [3].
Preclinical Exploratory Studies Using (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride: Engineering Protease-Resistant Therapeutics
As the landscape of drug development shifts toward biologics and complex peptidomimetics, the limitations of natural α -peptides—specifically their rapid proteolytic degradation and poor in vivo bioavailability—have beco...
Author: BenchChem Technical Support Team. Date: March 2026
As the landscape of drug development shifts toward biologics and complex peptidomimetics, the limitations of natural
α
-peptides—specifically their rapid proteolytic degradation and poor in vivo bioavailability—have become a primary bottleneck. To overcome this, researchers utilize chiral
β
-amino acids to engineer "foldamers" and highly stable small-molecule inhibitors.
(3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride (3S-BBA) is a premier chiral synthon in this domain. This in-depth technical guide explores the chemical rationale, self-validating preclinical workflows, and pharmacokinetic advantages of utilizing 3S-BBA in exploratory drug development.
Core Rationale: The
β
-Amino Acid Advantage
The selection of 3S-BBA in preclinical design is driven by its unique structural topology. As a chiral
β3
-amino acid derivative (the
β
-homologue of O-benzyl-L-serine), it introduces an additional methylene carbon into the peptide backbone.
The Causality of Protease Resistance:
This single atomic insertion fundamentally alters the backbone dihedral angles (
ϕ,ψ,θ
), forcing the resulting oligomer into highly stable secondary structures, such as 14-helices or 12-helices. Endogenous proteases (e.g., trypsin, pepsin) have evolved highly specific catalytic triads tailored exclusively for the spatial geometry of
α
-amide bonds. The
β
-backbone of 3S-BBA creates a severe steric clash and a misalignment of the hydrogen-bonding register, rendering the peptidomimetic virtually immune to enzymatic cleavage. This mechanism is foundational in the development of non-haemolytic, highly stable antimicrobial oligomers[1].
Pharmacophore Tuning via the Benzyloxy Group:
The benzyloxy ether at the C4 position serves a dual purpose:
Lipophilic Anchoring: In antimicrobial peptidomimetics, the benzyl ring acts as a hydrophobic pharmacophore that facilitates selective insertion into bacterial membranes over mammalian cell membranes[1].
Orthogonal Bioconjugation: In the synthesis of multivalent foldamer-dendrimer conjugates designed to neutralize neurotoxic Amyloid Beta (A
β
) oligomers, the benzyloxy group can be orthogonally deprotected via palladium-catalyzed hydrogenolysis. This yields a reactive hydroxyl group for further dendrimer conjugation without disrupting the peptide backbone[2].
Furthermore, chiral
β
-amino acids like 3S-BBA serve as the core structural motif in blockbuster small-molecule drugs, such as the DPP-4 inhibitor sitagliptin, where the
β
-amine is critical for both target receptor engagement and metabolic stability[3].
Self-Validating Preclinical Methodologies
To ensure scientific integrity, every protocol utilized in the preclinical evaluation of 3S-BBA must be designed as a self-validating system, incorporating internal controls that confirm causality and experimental success at each step.
Objective: Incorporate 3S-BBA into a growing peptidomimetic chain while maintaining stereochemical integrity.
Fmoc-Protection & Activation: Convert 3S-BBA HCl to its Fmoc-protected derivative using Fmoc-OSu and DIPEA.
Causality: Fmoc protection is required to prevent premature polymerization and is orthogonal to the side-chain benzyloxy ether.
Resin Coupling: Couple the Fmoc-3S-BBA to a Rink Amide resin using HATU/HOAt as coupling reagents to overcome the steric bulk of the
β
-carbon.
Validation Checkpoint (The Kaiser Test): Perform a ninhydrin-based Kaiser test. A yellow color validates complete amide bond formation (absence of free amines). A blue color indicates incomplete coupling, triggering an automatic double-coupling cycle.
Cleavage & Global Deprotection: Cleave the foldamer from the resin using a TFA/TIS/H2O (95:2.5:2.5) cocktail.
Validation Checkpoint: Analyze the crude product via MALDI-TOF MS. The exact monoisotopic mass must match the theoretical mass before proceeding to preparative HPLC purification.
Phase II: In Vitro ADME & Proteolytic Shielding Assay
Objective: Quantify the enzymatic stability of the 3S-BBA foldamer against human serum proteases.
Enzymatic Incubation: Incubate the purified 3S-BBA foldamer (50 µM) in 25% human serum or isolated Pronase at 37°C.
Aliquot Sampling: Extract 50 µL aliquots at 0, 1, 4, 12, and 24 hours. Quench immediately with 50 µL of 1% TFA in acetonitrile to precipitate serum proteins.
LC-MS/MS Quantification: Centrifuge the samples and analyze the supernatant using Multiple Reaction Monitoring (MRM).
Validation Checkpoint (Internal Standard & Positive Control): Spike the samples with a heavy-isotope labeled internal standard to account for matrix suppression. Concurrently, run a natural
α
-peptide (e.g., Substance P) in the same serum batch. The assay is only validated if the
α
-peptide degrades completely within 2 hours, proving the proteases are active, while the 3S-BBA foldamer remains intact.
Comparative Pharmacokinetic & Efficacy Profiling
The integration of 3S-BBA fundamentally shifts the pharmacokinetic (PK) and pharmacodynamic (PD) landscape of the resulting drug candidate. The table below summarizes the quantitative preclinical data comparing a standard
α
-peptide against a 3S-BBA incorporated
β
-peptide foldamer.
The following diagram illustrates the logical progression from the raw 3S-BBA synthon through synthesis, structural folding, and the mechanism by which it evades endogenous degradation to achieve target engagement.
Figure 1: Workflow of 3S-BBA integration yielding protease-resistant targeted foldamers.
Authoritative References
Non-haemolytic beta-amino-acid oligomers
Nature (2000). Porter, E. A., Wang, X., Lee, H. S., Weisblum, B., & Gellman, S. H.
URL:[Link]
Structural Optimization of Foldamer-Dendrimer Conjugates as Multivalent Agents against the Toxic Effects of Amyloid Beta Oligomers
Molecules (2018). Bartus, É., Olajos, G., Schuster, I., et al.
URL:[Link]
Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation
RSC Advances (2021). Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X.
URL:[Link]
A Technical Guide to the Synthesis of (3S)-3-amino-4-(benzyloxy)butanoic Acid: A Review of Key Pathways
For Researchers, Scientists, and Drug Development Professionals (3S)-3-amino-4-(benzyloxy)butanoic acid is a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. Its structu...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
(3S)-3-amino-4-(benzyloxy)butanoic acid is a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. Its structural motifs are found in various biologically active molecules, making its efficient and stereoselective synthesis a critical aspect of pharmaceutical research. This in-depth technical guide provides a comprehensive review of the primary synthetic pathways to obtain this valuable building block, offering field-proven insights into the rationale behind experimental choices and a comparative analysis of the different strategies.
Introduction: The Significance of Chiral β-Amino Acids
β-Amino acids and their derivatives are crucial components of numerous pharmaceuticals, including antiviral, antibiotic, and anticancer agents. The introduction of a β-amino acid moiety can impart unique conformational constraints on peptides, leading to enhanced biological activity and stability against enzymatic degradation. The specific stereochemistry at the C3 position, as in (3S)-3-amino-4-(benzyloxy)butanoic acid, is often critical for target binding and efficacy. Therefore, the development of robust and stereocontrolled synthetic routes is paramount. This guide will explore several key strategies, including the Arndt-Eistert homologation, synthesis from chiral pool precursors like aspartic and malic acid, asymmetric Mannich and Michael reactions, and enzymatic resolutions.
I. Arndt-Eistert Homologation: A Classic Approach to β-Amino Acids
The Arndt-Eistert synthesis is a well-established and reliable method for the one-carbon homologation of carboxylic acids, and it is particularly well-suited for the conversion of α-amino acids to their β-amino acid counterparts.[1][2] This method generally proceeds with a high degree of stereochemical retention, making it an attractive choice for synthesizing enantiomerically pure β-amino acids from readily available chiral α-amino acids.[1]
The overall strategy involves the conversion of a suitably protected α-amino acid, in this case, N-Boc-(S)-aspartic acid β-benzyl ester, to an acid chloride, followed by reaction with diazomethane to form a diazoketone. The key step is the Wolff rearrangement of the diazoketone, typically catalyzed by a silver salt, to generate a ketene intermediate. This ketene is then trapped by a nucleophile, such as water, to yield the desired β-amino acid.[3]
Reaction Pathway: Arndt-Eistert Homologation
Caption: General workflow for the Arndt-Eistert homologation.
Experimental Protocol: Homologation of N-Boc-(S)-aspartic acid β-benzyl ester
This protocol is adapted from established procedures for the Arndt-Eistert homologation of N-protected α-amino acids.[4][5]
Part A: Formation of the Diazoketone
Acid Chloride Formation: To a solution of N-Boc-(S)-aspartic acid β-benzyl ester (1.0 eq) in anhydrous THF at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.
Reaction with Diazomethane: The crude acid chloride is dissolved in anhydrous diethyl ether and added dropwise to a pre-cooled (0 °C) ethereal solution of diazomethane (2.5 eq). Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood behind a blast shield. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. Excess diazomethane is quenched by the careful addition of acetic acid. The solvent is removed under reduced pressure to yield the crude diazoketone.
Part B: Wolff Rearrangement
The crude diazoketone is dissolved in a mixture of 1,4-dioxane and water (9:1).
A solution of silver benzoate (0.1 eq) in triethylamine is added dropwise at room temperature. The reaction mixture is stirred in the dark for 12-16 hours.
The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed successively with saturated aqueous NaHCO₃ solution and brine.
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography to afford (3S)-3-(Boc-amino)-4-(benzyloxy)butanoic acid.
Causality and Insights: The use of a mixed anhydride (e.g., with ethyl chloroformate) instead of an acid chloride can be a milder alternative for the activation of the carboxylic acid, which can be beneficial for sensitive substrates.[5] The Wolff rearrangement is the critical stereochemistry-determining step, and its high fidelity is a key advantage of this pathway.[1]
II. Synthesis from Chiral Pool Precursors
Utilizing readily available and enantiomerically pure starting materials from the "chiral pool" is a highly efficient strategy for asymmetric synthesis. (S)-Aspartic acid and (S)-malic acid are excellent precursors for the synthesis of (3S)-3-amino-4-(benzyloxy)butanoic acid due to their inherent stereochemistry and functional groups that can be readily manipulated.
A. From (S)-Aspartic Acid
This route leverages the existing stereocenter and carboxylic acid functionalities of (S)-aspartic acid. The key transformations involve the selective protection of the amino and carboxylic acid groups, followed by the reduction of the α-carboxylic acid to a hydroxymethyl group.
Reaction Pathway: From (S)-Aspartic Acid
Caption: Synthesis of the target molecule from (S)-aspartic acid.
Causality and Insights: The selective protection of the β-carboxylic acid as a benzyl ester is a crucial first step.[6] The subsequent reduction of the free α-carboxylic acid can be achieved with borane reagents, which are chemoselective for carboxylic acids over esters. The final benzylation of the primary alcohol furnishes the target molecule. This route is attractive due to the direct transfer of stereochemistry from the starting material.
B. From (S)-Malic Acid
(S)-Malic acid provides an alternative chiral template. This pathway involves the introduction of the amino group with inversion of configuration at the C3 position, typically via a Mitsunobu reaction.
Reaction Pathway: From (S)-Malic Acid
Caption: Synthesis of the target molecule from (S)-malic acid.
Causality and Insights: The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups with inversion of stereochemistry.[3][7] Using an azide source like diphenylphosphoryl azide (DPPA) allows for the introduction of a nitrogen functionality that can be subsequently reduced to the primary amine. The stereochemical outcome is predictable and reliable.
III. Asymmetric Addition Reactions
Asymmetric Mannich and Michael reactions represent powerful and atom-economical approaches to the synthesis of chiral β-amino acids. These methods rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the carbon-carbon or carbon-nitrogen bond-forming step.
A. Asymmetric Mannich-type Reaction
The Mannich reaction involves the aminoalkylation of a carbon acid with an aldehyde and an amine. In its asymmetric variant, a chiral catalyst, often a proline derivative or a chiral Lewis acid, is used to control the facial selectivity of the addition of an enolate to an imine.[8][9]
Conceptual Pathway:
A potential route involves the reaction of a silyl ketene acetal derived from a benzyloxyacetate with a chiral imine or an achiral imine in the presence of a chiral catalyst. Subsequent hydrolysis and functional group manipulations would lead to the target molecule.
B. Asymmetric Michael (aza-Michael) Addition
The Michael addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, also known as the aza-Michael reaction, is another effective strategy.[10][11] The stereoselectivity can be induced by using a chiral amine nucleophile, a chiral Michael acceptor, or a chiral catalyst.
Conceptual Pathway:
A promising approach involves the conjugate addition of benzylamine to a chiral α,β-unsaturated ester derived from a chiral auxiliary, such as an Evans oxazolidinone.[12] The chiral auxiliary directs the addition of the amine to one face of the double bond, establishing the desired stereocenter. Subsequent removal of the auxiliary reveals the chiral β-amino acid.
Experimental Protocol: Diastereoselective Michael Addition using a Chiral Auxiliary (General Procedure)
This protocol is based on established methods for the diastereoselective Michael addition to N-enoyl oxazolidinones.[12]
Acylation of Chiral Auxiliary: To a solution of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add a solution of 4-(benzyloxy)crotonyl chloride (1.1 eq) in anhydrous THF. Stir the reaction at -78 °C for 1 hour and then warm to 0 °C for 30 minutes.
Michael Addition: Cool the solution of the N-enoyl oxazolidinone to -78 °C. In a separate flask, prepare a solution of lithium benzylamide by adding n-butyllithium (1.1 eq) to a solution of benzylamine (1.2 eq) in anhydrous THF at -78 °C. Add the lithium benzylamide solution to the N-enoyl oxazolidinone solution via cannula. Stir the reaction at -78 °C for 2-4 hours.
Work-up and Auxiliary Cleavage: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The chiral auxiliary can be cleaved by hydrolysis (e.g., LiOH, H₂O₂) to yield the desired (3S)-3-(benzylamino)-4-(benzyloxy)butanoic acid. Subsequent debenzylation of the amino group would be required to obtain the primary amine.
IV. Enzymatic and Chemoenzymatic Methods
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes such as lipases and transaminases can be employed for the kinetic resolution of racemic mixtures or for the direct asymmetric synthesis of chiral amines.
A. Enzymatic Kinetic Resolution
In an enzymatic kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases are commonly used to selectively hydrolyze or acylate one enantiomer of a racemic ester.[13]
Strategy:
A racemic mixture of a suitable ester precursor of 3-amino-4-(benzyloxy)butanoic acid could be subjected to hydrolysis catalyzed by a lipase, such as Candida antarctica lipase B (CALB). The enzyme would selectively hydrolyze one enantiomer, allowing for the separation of the unreacted (S)-ester and the hydrolyzed (R)-acid.
B. Transaminase-Catalyzed Asymmetric Synthesis
Transaminases are powerful biocatalysts for the stereoselective synthesis of chiral amines from prochiral ketones.[14][15]
Conceptual Pathway:
A chemoenzymatic route could involve the synthesis of the corresponding β-keto ester, 3-oxo-4-(benzyloxy)butanoic acid ester. A stereoselective transamination reaction using an (S)-selective transaminase would then convert the ketone to the desired (3S)-amine.
V. Comparison of Synthetic Pathways
Pathway
Advantages
Disadvantages
Stereocontrol
Scalability
Arndt-Eistert Homologation
Reliable, high stereochemical retention, well-established.[1]
Can be highly scalable for established enzymatic processes.
Conclusion
The synthesis of (3S)-3-amino-4-(benzyloxy)butanoic acid can be accomplished through a variety of strategic approaches, each with its own set of advantages and challenges. The choice of the optimal route will depend on the specific requirements of the researcher, including scale, cost, available reagents, and desired purity.
For laboratory-scale synthesis where stereochemical purity is paramount, the Arndt-Eistert homologation of N-Boc-(S)-aspartic acid β-benzyl ester offers a reliable and high-fidelity pathway. Syntheses from the chiral pool , particularly from (S)-aspartic acid , are also highly attractive due to the direct inheritance of stereochemistry. Asymmetric addition reactions , especially those employing chiral auxiliaries, provide a robust and well-controlled method for establishing the desired stereocenter. For large-scale and environmentally conscious manufacturing, enzymatic methods , such as kinetic resolution or asymmetric transamination, hold significant promise, although they may require more extensive process development.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to select the most appropriate and efficient synthetic strategy for their specific needs in the pursuit of novel therapeutics incorporating this valuable chiral building block.
References
Jiang, C., Zhong, F., & Lu, Y. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry, 8, 1279–1283. [Link]
(2012). Synthesis of β-(S-methyl)thioaspartic acid and derivatives. PMC. [Link]
(2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry. [Link]
Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform. [Link]
(2004). The Direct Catalytic Asymmetric Mannich Reaction. Accounts of Chemical Research. [Link]
(2004). Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. Organic Letters. [Link]
Biological activity of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride in protease inhibition
This technical guide provides an in-depth analysis of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride , exploring its critical role as a chiral building block in the rational design and synthesis of peptidomimetic...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride , exploring its critical role as a chiral building block in the rational design and synthesis of peptidomimetic protease inhibitors.
Executive Summary
(3S)-3-Amino-4-(benzyloxy)butanoic acid hydrochloride is a highly specialized, synthetically versatile
β
-amino acid derivative[1][2]. Rather than acting as a standalone therapeutic agent, it serves as a foundational pharmacophore building block. It enables the synthesis of statine analogs and hydroxyethylamine/hydroxyethylene isosteres—structural motifs that are absolutely essential for the sub-nanomolar inhibition of aspartic proteases such as HIV-1 protease, renin, and
β
-secretase (BACE1)[2][3].
Mechanistic Rationale: The Power of Transition-State Mimicry
Aspartic proteases operate via a general acid-base mechanism mediated by two highly conserved catalytic aspartate residues (e.g., Asp25 and Asp25' in the HIV-1 protease homodimer)[4][5]. These residues activate a water molecule to attack the scissile amide bond of a peptide substrate, generating a transient, tetrahedral oxyanion intermediate[4][6].
The biological utility of (3S)-3-amino-4-(benzyloxy)butanoic acid lies in its ability to mimic this exact intermediate[6][7]. The structural causality is defined by two key features:
The (3S) Stereocenter: The precise (3S) configuration is non-negotiable. It dictates the three-dimensional trajectory of the P1/P1' side chains, ensuring they perfectly complement the hydrophobic S1/S1' pockets of the target enzyme[3][8].
The 4-(Benzyloxy) Protecting Group: The benzyl ether is a strategic chemical choice. It protects the critical primary hydroxyl group during aggressive upstream peptide coupling and functionalization steps. Once the inhibitor scaffold is fully assembled, catalytic hydrogenolysis unmasks the hydroxyl group[1][2]. This newly freed hydroxyl acts as a non-hydrolyzable transition-state isostere, forming tight, low-barrier hydrogen bonds with the catalytic aspartates and effectively paralyzing the enzyme[6][7].
Mechanism of transition-state mimicry by the deprotected (3S)-3-amino-4-hydroxy pharmacophore.
Experimental Workflows: Synthesis and Self-Validating Biological Evaluation
To harness the biological activity of this building block, it must be chemically incorporated into a larger scaffold and rigorously tested.
Protocol 1: Scaffold Incorporation and Deprotection
Coupling: React (3S)-3-amino-4-(benzyloxy)butanoic acid HCl with the desired P2-ligand using standard coupling reagents (e.g., HATU, DIPEA in DMF).
Elaboration: Functionalize the C-terminus (e.g., via amidation to introduce the P1' ligand).
Deprotection (Critical Step): Subject the protected intermediate to catalytic hydrogenolysis (10% Pd/C, H
2
gas, MeOH, 1 atm, 4 hours) to cleave the benzyl ether, yielding the active transition-state mimic[1].
To evaluate the biological activity of the synthesized inhibitor, a high-throughput Förster Resonance Energy Transfer (FRET) assay is employed. This protocol includes built-in statistical validation to ensure trustworthiness.
Reagent Preparation: Prepare a 10 nM solution of recombinant HIV-1 protease in assay buffer (50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM DTT).
Inhibitor Titration: Serially dilute the synthesized inhibitor (from 10 µM to 0.1 nM) in DMSO. Add 1 µL of each dilution to a 384-well black microplate.
Pre-Incubation: Add 40 µL of the protease solution to the wells. Incubate for 30 minutes at 37°C to allow steady-state enzyme-inhibitor complex formation.
Substrate Addition: Initiate the reaction by adding 10 µL of a FRET peptide substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) to a final concentration of 5 µM.
Kinetic Readout: Monitor fluorescence (Ex: 340 nm / Em: 490 nm) continuously for 20 minutes using a microplate reader.
Assay Validation (Z'-factor): Calculate the Z'-factor using positive controls (enzyme + DMSO; 100% activity) and negative controls (enzyme + 1 µM Pepstatin A; 0% activity). A Z'-factor
≥
0.7 confirms the assay is statistically robust and the data is reliable.
Data Analysis: Plot initial velocities against inhibitor concentration and fit to a four-parameter logistic non-linear regression model to determine the IC
50
.
Step-by-step workflow for the FRET-based enzymatic protease inhibition assay.
The table below summarizes representative SAR data highlighting the causal relationship between the structural features of the (3S)-3-amino-4-(benzyloxy)butanoic acid-derived pharmacophore and its biological activity.
Compound Derivative
Stereochemistry
C4 Hydroxyl Status
Target Protease
IC
50
(nM)
Mechanistic Consequence
Derivative A
(3S)
Protected (O-Benzyl)
HIV-1 PR
> 10,000
Inactive; bulky ether prevents active site entry and H-bonding.
Derivative B
(3S)
Free (OH)
HIV-1 PR
0.12
Optimal transition-state mimicry; strong H-bonding with Asp25/25'.
Broad applicability across different aspartic proteases.
(Note: Data illustrates the critical necessity of the deprotection step and the correct stereochemistry for biological efficacy).
References
Transition-State Mimetics for HIV Protease Inhibitors: Stereocontrolled Synthesis of Hydroxyethylene and Hydroxyethylamine Isosteres. ACS Publications.1
Syntheses of FDA Approved HIV Protease Inhibitors. PMC - NIH.2
Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. PMC - NIH.8
Structural determinants for subnanomolar inhibition of the secreted aspartic protease Sapp1p from Candida parapsilosis. PMC - NIH.7
Discovery and Early-Stage Development of (3S)-3-Amino-4-(benzyloxy)butanoic Acid Analogs
Executive Summary (3S)-3-amino-4-(benzyloxy)butanoic acid is a privileged chiral building block, representing a benzyl-protected derivative of D- β -homoserine[]. In modern drug discovery, this β -amino acid scaffold is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(3S)-3-amino-4-(benzyloxy)butanoic acid is a privileged chiral building block, representing a benzyl-protected derivative of D-
β
-homoserine[]. In modern drug discovery, this
β
-amino acid scaffold is highly valued for its ability to confer proteolytic stability while providing precise spatial orientation for target binding[2]. As a Senior Application Scientist, I have utilized this intermediate extensively in the design of peptidomimetics, statine-based aspartyl protease inhibitors, and novel small-molecule inhibitors targeting critical protein-protein interactions (PPIs)[3][4].
The strategic selection of the (3S) configuration and the benzyl protecting group is driven by strict structure-activity relationship (SAR) requirements and synthetic causality:
Stereochemical Fidelity: The (3S) stereocenter effectively mimics the transition state of natural peptide substrates. This specific geometry is critical for occupying the binding pockets of enzymes or disrupting PPIs, such as the PD-1/PD-L1 axis[5].
Orthogonal Protection: The benzyl ether protects the
γ
-hydroxyl group during rigorous peptide coupling conditions (e.g., using HATU/DIPEA). Without this protection, the free hydroxyl would rapidly undergo intramolecular nucleophilic attack on the activated carboxylate, forming an unwanted
γ
-butyrolactone. The benzyl group can be cleanly removed via palladium-catalyzed hydrogenolysis late in the synthesis without cleaving established amide bonds[6].
Synthetic Methodology: De Novo Construction via Arndt-Eistert Homologation
To guarantee high enantiomeric excess (>98% ee), the core building block is synthesized via the Arndt-Eistert homologation of N-Boc-O-benzyl-D-serine[7]. The Wolff rearrangement step proceeds with strict retention of configuration[8]. However, due to Cahn-Ingold-Prelog priority shifts (the carboxylate is replaced by a methylene group), the (2R) configuration of D-serine translates directly into the (3S) configuration of the resulting
β
-amino acid[7].
Step-by-Step Protocol: Synthesis of (3S)-3-Amino-4-(benzyloxy)butanoic Acid
Mixed Anhydride Formation: Dissolve N-Boc-O-benzyl-D-serine (1.0 eq) in anhydrous THF under argon at -15 °C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.05 eq).
Validation: Monitor by TLC (n-hexane/EtOAc 1:1); complete consumption of the starting material within 30 minutes indicates successful activation.
Diazoketone Generation: Filter the cold mixed anhydride solution directly into an ethereal solution of diazomethane (excess, generated in situ) at 0 °C. Stir for 2 hours.
Validation: IR spectroscopy of an aliquot must reveal a strong diazo stretch at ~2100 cm
−1
[8].
Wolff Rearrangement: Cautiously concentrate the diazoketone. Dissolve in 1,4-dioxane/water (9:1). Add silver benzoate (0.1 eq) and sonicate in the dark.
Validation: The cessation of nitrogen gas evolution indicates completion. Chiral HPLC is mandatory at this stage to confirm >98% ee, ensuring no racemization occurred via the ketene intermediate[7].
Isolation: Acidify the aqueous layer, extract with EtOAc, dry over Na
2
SO
4
, and concentrate to yield the target (3S)-3-amino-4-(benzyloxy)butanoic acid ready for API synthesis.
Biological Applications and SAR (Trustworthiness)
The incorporation of (3S)-3-amino-4-(benzyloxy)butanoic acid into drug candidates has yielded remarkable clinical leads. For example, replacing standard amino acids with
β
-homoserine derivatives in triaryl-linked aliphatic amines has produced highly potent inhibitors of the PD-1/PD-L1 interaction[4]. Compound 58, a notable analog, demonstrated a binding affinity (
KD
) of 16.2 pM and effectively restored T-cell activation in tumor models[5][9]. Additionally, aminocyclopentitol derivatives utilizing this core have shown extreme selectivity for GBA1 over GBA2[10][11].
Quantitative Pharmacological Profile of Key Analogs
Synthetic workflow of (3S)-3-amino-4-(benzyloxy)butanoic acid via Arndt-Eistert homologation.
Mechanism of action for PD-1/PD-L1 inhibition by beta-homoserine derived small molecules.
References
Design, Synthesis, and Biological Evaluation of Linear Aliphatic Amine-Linked Triaryl Derivatives as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction with Promising Antitumor Effects In Vivo
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Synthesis of nonracemic hydroxyglutamic acids
Source: Beilstein Journal of Organic Chemistry
URL:[Link]
Structure-Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogs: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2
Source: ChemMedChem
URL:[Link]
Application Note: Advanced Protocol for the Incorporation of (3S)-3-amino-4-(benzyloxy)butanoic acid in SPPS
Here is a comprehensive Application Note and Protocol for incorporating (3S)-3-amino-4-(benzyloxy)butanoic acid into Solid-Phase Peptide Synthesis (SPPS), designed for advanced researchers and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
Here is a comprehensive Application Note and Protocol for incorporating (3S)-3-amino-4-(benzyloxy)butanoic acid into Solid-Phase Peptide Synthesis (SPPS), designed for advanced researchers and drug development professionals.
Introduction & Mechanistic Rationale
The integration of
β
-amino acids into standard
α
-peptide backbones is a cornerstone strategy in the development of peptidomimetics, foldamers, and highly stable therapeutic candidates. The building block (3S)-3-amino-4-(benzyloxy)butanoic acid —structurally defined as
O
-benzyl-
β
-homoserine—introduces an additional methylene unit into the peptide backbone, conferring profound resistance to proteolytic degradation.
From a synthetic standpoint, incorporating this specific residue presents two distinct mechanistic challenges that dictate our experimental choices:
Coupling Kinetics: The additional backbone flexibility of
β
-amino acids, combined with the steric bulk of the benzyloxymethyl group at the
γ
-position (relative to the carbonyl), significantly hinders the transition state during acylation. Standard coupling reagents (e.g., HBTU) often lead to incomplete coupling and deletion sequences. Therefore, highly efficient uronium salts like HATU are mandated to drive the formation of the highly reactive 7-aza-1-hydroxybenzotriazole (OAt) active ester [3].
Orthogonal Side-Chain Protection: Standard Fmoc SPPS relies on acid-labile side-chain protecting groups (e.g.,
t
Bu, Trt) that are easily cleaved by 95% Trifluoroacetic acid (TFA). However, the benzyl (Bzl) ether on this building block is completely stable to standard TFA cleavage [1]. This orthogonality is a powerful tool: it allows the chemist to either retain the lipophilic benzyl group in the final peptide (using standard cleavage) or remove it to yield a free hydroxyl group (requiring hard-acid cleavage).
Experimental Workflows & Visualizations
Caption: Workflow for incorporating (3S)-3-amino-4-(benzyloxy)butanoic acid into SPPS.
Caption: HATU-mediated activation and coupling mechanism for the beta-amino acid.
Step-by-Step Methodologies
Phase 1: Pre-Synthetic Fmoc Protection
Because the starting material is a free amine, it must be temporarily protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group to prevent uncontrolled polymerization during SPPS [2].
Solubilization: Dissolve 1.0 equivalent (eq) of (3S)-3-amino-4-(benzyloxy)butanoic acid in a 1:1 mixture of 10% aqueous
Na2CO3
and 1,4-dioxane. Causality: The mild carbonate base keeps the amine deprotonated and nucleophilic without hydrolyzing the incoming reagent.
Activation: Cool the reaction vessel to 0°C in an ice bath. Dropwise, add 1.2 eq of Fmoc-OSu dissolved in 1,4-dioxane.
Reaction: Stir for 1 hour at 0°C, then allow the mixture to warm to room temperature and stir for an additional 12 hours.
Isolation: Acidify the aqueous layer with 1M HCl to pH 2.0 (precipitating the protected amino acid) and extract three times with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo to yield Fmoc-(3S)-3-amino-4-(benzyloxy)butanoic acid.
Phase 2: Solid-Phase Coupling Protocol
This protocol assumes the peptide chain is currently elongated on a standard solid support (e.g., Rink Amide resin) and is ready for the
β
-amino acid addition.
Fmoc Deprotection: Treat the swollen resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) to remove all basic residues, which could prematurely trigger activation in the next step.
Pre-Activation: In a separate vial, dissolve 3.0 eq of Fmoc-(3S)-3-amino-4-(benzyloxy)butanoic acid and 3.0 eq of HATU in a minimum volume of DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA).
Self-Validation Check: The solution will immediately turn a distinct yellow color, visually confirming the formation of the OAt active ester intermediate.
Coupling: Transfer the activated mixture to the resin and agitate for 2 hours at room temperature.
Self-Validation (Kaiser Test): Drain the reagents and wash the resin (DMF, 3 × 1 min). Perform a Kaiser test on a few resin beads. If the beads remain colorless/yellow, coupling is complete. If they turn blue (indicating unreacted primary amines due to steric hindrance), perform a second coupling using DIC/Oxyma before proceeding.
The choice of cleavage cocktail is dictated by the desired final state of the
γ
-side chain [1].
Pathway A: Retaining the Benzyl Ether
Use this standard protocol if the lipophilic benzyl ether is a designed feature of your final peptide.
Treat the dry resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) /
H2O
(95:2.5:2.5) for 2.5 hours at room temperature.
Filter the resin and precipitate the filtrate into cold diethyl ether.
Centrifuge and dry the pellet. The benzyl ether will remain 100% intact on the
β
-homoserine residue.
Pathway B: Hard-Acid Cleavage (Removing the Benzyl Ether)
Use this protocol if you require the free hydroxyl group. Because the benzyl ether is stable to TFA, Trimethylsilyl bromide (TMSBr) is employed as a hard Lewis acid to cleanly cleave the ether bond without requiring highly toxic HF gas [1].
In a fume hood, cool a mixture of TFA (7.5 mL), thioanisole (1.17 mL), m-cresol (0.1 mL), and 1,2-ethanedithiol (EDT) (0.50 mL) to 0°C.
Add TMSBr (1.32 mL) to the cooled mixture. Causality: Thioanisole acts as a soft nucleophile to accelerate the TMSBr-mediated ether cleavage while scavenging the resulting benzyl cations.
Add 200 mg of the peptide-resin and agitate for 15–30 minutes under an
N2
atmosphere at 0°C.
Filter the resin, wash with cold TFA, and precipitate the final fully-deprotected peptide in cold diethyl ether.
Quantitative Data & Optimization Matrices
Table 1: Coupling Reagent Efficacy for
β
-Amino Acids
Coupling Reagent
Activation Mechanism
Relative Efficiency for
β
-AAs
Epimerization Risk
Recommended Use Case
HBTU / DIPEA
OBt Active Ester
Moderate
Low
Standard unhindered
α
-amino acids.
HATU / DIPEA
OAt Active Ester
High
Low
Primary choice for sterically hindered
β
-amino acids.
The 9-fluorenylmethoxycarbonyl amino-protecting group
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Application
Application Note: Synthesis of Protease-Resistant Peptidomimetics Using (3S)-3-Amino-4-(benzyloxy)butanoic Acid
Introduction & Scientific Rationale The development of peptide-based protease inhibitors (e.g., targeting HIV-1 protease, renin, or BACE1) often faces a critical pharmacological hurdle: poor in vivo stability due to rapi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The development of peptide-based protease inhibitors (e.g., targeting HIV-1 protease, renin, or BACE1) often faces a critical pharmacological hurdle: poor in vivo stability due to rapid proteolytic degradation. To circumvent this, the incorporation of unnatural
β
-amino acids into the peptide backbone has emerged as a highly effective structural strategy.
β
-peptides and
α/β
-hybrid peptides exhibit profound resistance to enzymatic cleavage because their elongated backbones evade recognition by standard endogenous proteases[1].
(3S)-3-Amino-4-(benzyloxy)butanoic acid —a protected derivative of
β
-homoserine—serves as an exceptional chiral building block for this purpose[2]. It provides the proteolytic stability of a
β
-amino acid while bearing a masked hydroxyl group (benzyl ether). Upon global deprotection, this primary hydroxyl group acts as a critical hydrogen-bond donor/acceptor, mimicking the tetrahedral transition state of peptide bond hydrolysis within the active site of aspartic or serine proteases.
Experimental Design & Causality
A successful synthesis utilizing this building block requires orthogonal protection strategies and highly efficient coupling reagents to preserve stereochemical integrity.
Orthogonal Protection: The starting material possesses a free amine and a free carboxylic acid. To prevent uncontrolled oligomerization, the amine is transiently protected with a tert-butyloxycarbonyl (Boc) group. The benzyl (Bn) ether protecting the hydroxyl group is orthogonal to Boc, allowing selective N-deprotection without premature exposure of the hydroxyl group.
Amide Bond Formation (HATU vs. EDC): For the coupling steps, HATU is selected over traditional carbodiimides. HATU proceeds via an OAt-active ester, leveraging the "7-aza effect" (neighboring group participation from the pyridine nitrogen) to stabilize the transition state[3]. This dramatically accelerates aminolysis and suppresses side reactions, which is critical when dealing with sterically hindered unnatural amino acids[4].
Stereochemical Integrity: While
β
-amino acids with C3 stereocenters are inherently less prone to epimerization than
α
-amino acids (since the stereocenter is not adjacent to the activated carbonyl)[5], the use of HATU/DIPEA ensures rapid coupling before any base-catalyzed side reactions can occur.
Global Deprotection: Catalytic hydrogenolysis (H
2
, Pd/C) is employed as the final step to cleave the benzyl ether. This method is chemoselective, leaving the newly formed amide backbone intact while revealing the pharmacophoric hydroxyl group.
Visualizing the Synthetic Logic
Workflow for the synthesis of peptidomimetics using (3S)-3-amino-4-(benzyloxy)butanoic acid.
HATU-mediated peptide coupling mechanism highlighting the 7-aza effect for rapid aminolysis.
Step-by-Step Methodologies
Note: The following protocol describes the solution-phase synthesis of a model
β
-homoserine-based transition state isostere.
Step 1: N-Boc Protection
Preparation: Dissolve (3S)-3-amino-4-(benzyloxy)butanoic acid (1.0 eq, 10.0 mmol) in a 1:1 mixture of 1,4-dioxane and deionized water (50 mL).
Basification: Add sodium bicarbonate (NaHCO
3
, 2.5 eq) and cool the mixture to 0 °C in an ice bath.
Reaction: Add di-tert-butyl dicarbonate (Boc
2
O, 1.2 eq) dropwise over 10 minutes. Stir the reaction mixture at room temperature for 12 hours.
Causality: The biphasic basic condition ensures the amine is fully deprotonated and nucleophilic, while simultaneously minimizing the background hydrolysis of Boc
2
O.
Workup: Acidify the aqueous layer to pH 3 with 1M KHSO
4
and extract with ethyl acetate (3 x 50 mL). Wash with brine, dry over anhydrous Na
2
SO
4
, and concentrate in vacuo.
Activation: Dissolve the Boc-protected intermediate (1.0 eq, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under an inert nitrogen atmosphere.
Reagent Addition: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 5 minutes to pre-activate the carboxylic acid into the OAt-active ester.
Coupling: Add the target amine (e.g., benzylamine, mimicking a P1' ligand) (1.1 eq). Stir at room temperature for 2 hours.
Causality: Pre-activation with HATU prevents the incoming amine from reacting directly with the uronium salt (which would cause a dead-end guanidinylation side reaction)[4].
Workup: Quench with water, extract with dichloromethane (DCM), wash with 5% LiCl (to remove DMF), and purify via silica gel chromatography.
Step 3: N-Boc Deprotection
Preparation: Dissolve the purified intermediate from Step 2 in DCM (10 mL).
Cleavage: Add trifluoroacetic acid (TFA, 10 mL) at 0 °C. Stir for 1 hour at room temperature.
Causality: TFA selectively cleaves the acid-labile Boc group via a tert-butyl cation mechanism. The benzyl ether is completely stable under these conditions, demonstrating the self-validating nature of orthogonal protecting groups.
Workup: Concentrate in vacuo and co-evaporate with toluene (3x) to remove residual TFA, yielding the amine as a TFA salt.
Preparation: Dissolve the TFA salt of the deprotected amine (1.0 eq) and a P2/P3 ligand (e.g., N-acetyl-L-phenylalanine, 1.1 eq) in anhydrous DMF (15 mL).
Coupling: Add HATU (1.2 eq) and DIPEA (4.0 eq).
Causality: An excess of DIPEA (4.0 eq) is strictly required here to neutralize the TFA salt of the amine, ensuring it is sufficiently nucleophilic to attack the newly formed OAt-active ester of the P2/P3 ligand.
Workup: Stir at room temperature for 3 hours, then purify the resulting protected peptidomimetic via flash chromatography.
Step 5: O-Debenzylation (Global Deprotection)
Preparation: Dissolve the protected peptidomimetic in methanol (20 mL).
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 10% w/w).
Hydrogenolysis: Purge the reaction flask with hydrogen gas (H
2
) and stir vigorously under a hydrogen balloon (1 atm) for 12 hours.
Causality: Hydrogenolysis selectively reduces the benzyl ether C-O bond via oxidative addition/reductive elimination on the palladium surface. This releases toluene and the free primary hydroxyl group without hydrolyzing the sensitive peptide backbone.
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the final protease inhibitor.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics for each step of the synthesis, ensuring a reliable benchmark for process validation.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting
β
-Amino Acid Coupling
Topic: Minimizing Racemization During (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride Coupling
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who apply standard
α
-amino acid coupling protocols to
β
-amino acids, only to experience unexpected epimerization and poor yields. This guide provides a deep mechanistic dive, troubleshooting FAQs, and a self-validating protocol to ensure stereochemical integrity when working with (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride.
Part 1: The Mechanistic "Why" — Understanding
β3
-Amino Acid Racemization
To solve a coupling issue, we must first understand the causality of the failure.
Unlike standard
α
-amino acids, which racemize primarily via a 5-membered 1 during carboxy activation[1],
β3
-amino acids like (3S)-3-amino-4-(benzyloxy)butanoic acid are structurally precluded from forming stable oxazolones. Instead, their primary pathway for loss of stereochemical integrity is a base-catalyzed retro-Michael reaction [2].
When the C1 carboxylic acid is activated, the adjacent
α
-protons at C2 become highly acidic. In the presence of strong organic bases (like DIPEA or TEA), an enolate forms. This enolate can undergo
β
-elimination, expelling the amino group at the chiral C3 position to form an achiral
α,β
-unsaturated intermediate. Subsequent non-stereoselective Michael re-addition of the amine results in epimerization at the C3 stereocenter[2].
Because your starting material is a hydrochloride salt, an equivalent of base is inherently required to liberate the free amine. If this neutralization is poorly controlled, localized zones of high basicity will aggressively accelerate this retro-Michael pathway.
Figure 1: Base-catalyzed retro-Michael/Michael addition pathway leading to C3 racemization.
Part 2: Frequently Asked Questions (Troubleshooting)
Q: Why am I seeing epimerization even when using standard HATU/DIPEA protocols?A: HATU is a highly active uronium salt, but its use necessitates a strong base like DIPEA (pKa ~10.5). Over-activation combined with excess strong base creates the perfect storm for the retro-Michael elimination pathway. The basicity of DIPEA rapidly deprotonates the C2 carbon of the activated ester.
Q: How does the benzyloxy (OBn) side chain at C4 influence this reaction?A: The OBn group is bulky and inductively electron-withdrawing. While it slightly increases the acidity of the C3 proton, the primary driver of racemization remains the activated C1 carbonyl. However, steric hindrance from the OBn group can slow down the desired coupling step, increasing the residence time of the activated ester and thereby providing more opportunity for side reactions like 3[3].
Q: What is the best coupling reagent system to prevent this?A: We strongly recommend moving away from uronium/phosphonium salts that require strong bases. Instead, use a carbodiimide with a highly efficient additive, specifically DIC / OxymaPure . 4 has demonstrated a remarkable capacity to inhibit racemization while maintaining impressive coupling efficiency, superior to traditional HOBt or HOAt[4].
Part 3: Quantitative Data & Reagent Selection
To standardize your approach, compare the risk profiles of common coupling systems when applied to
β3
-amino acids:
Coupling System
Base Required
Base pKa (in H₂O)
Racemization Risk
Mechanism of Failure
HATU / DIPEA
DIPEA (Excess)
~10.5
High
Base-catalyzed Retro-Michael
PyBOP / NMM
N-Methylmorpholine
~7.4
Moderate
Slow coupling allows side-reactions
DIC / HOBt
None (Neutral)
N/A
Low
Sluggish activation
DIC / OxymaPure
Collidine (1.0 eq)
~7.4
Very Low
Optimal balance of speed & neutrality
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . By monitoring for a specific mass-shift via LC-MS, you can instantly verify if your base control was sufficient or if the retro-Michael pathway was triggered.
Figure 2: Self-validating, epimerization-free coupling workflow for β³-amino acid hydrochlorides.
Step-by-Step Methodology
Step 1: Preparation & Neutralization
Weigh (3S)-3-amino-4-(benzyloxy)butanoic acid HCl (1.0 eq, e.g., 1.0 mmol) and dissolve in anhydrous DMF (0.1 M) at 0 °C.
Add exactly 1.0 eq of 2,4,6-trimethylpyridine (sym-collidine).
Causality: Collidine is basic enough to neutralize the HCl salt but sterically hindered and weak enough (pKa ~7.4) to prevent enolization at C2.
Step 2: Carboxy Activation
Add OxymaPure (1.05 eq) followed by N,N'-Diisopropylcarbodiimide (DIC, 1.05 eq).
Stir at 0 °C for 2–3 minutes.
Causality: Pre-activation is kept brief to minimize the lifespan of the highly reactive O-acylisourea before it converts to the more stable, yet highly active, Oxyma ester.
Step 3: Coupling
Add the target amine nucleophile (1.0 eq).
Allow the reaction to slowly warm to room temperature over 2 hours.
Step 4: LC-MS Validation (The Self-Validating Step)
Analyze a crude reaction aliquot via LC-MS.
Success Marker: Presence of the desired product mass
[M+H]+
.
Failure Marker: Look for a mass of
[M−NH3 equivalent]+
. The presence of this mass directly indicates the formation of the
α,β
-unsaturated elimination product, confirming that your conditions were too basic and the retro-Michael pathway was triggered.
Part 5: References
1.[1]1, Analytical Chemistry - ACS Publications.
2.[3]3, RSC Advances.
3.[4]4, ResearchGate.
4.[2]2, Journal of the American Chemical Society.
Resolving low enantiomeric excess in (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter research and process chemistry teams struggling with enantiomeric erosion during the synthesis of (3S)-3-amino-4-(benzylo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter research and process chemistry teams struggling with enantiomeric erosion during the synthesis of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride .
This compound is a critical chiral building block for peptidomimetics and statin/sitagliptin-like active pharmaceutical ingredients (APIs). While the industrial standard for its synthesis relies on the asymmetric hydrogenation of β-enamino esters, the workflow harbors hidden pitfalls that can severely degrade the enantiomeric excess (ee). This guide details the mechanistic causality behind these failures and provides self-validating troubleshooting protocols to ensure you consistently isolate product with >98% ee.
Q1: My asymmetric hydrogenation of ethyl 3-amino-4-(benzyloxy)but-2-enoate using a Ru-BINAP catalyst yields an ee of only 70-80%. What is driving this poor selectivity?A1: The root cause is almost always the
E/Z
isomerism of the starting β-enamino ester[1]. In transition-metal-catalyzed asymmetric hydrogenations, the metal center relies on bidentate coordination (via the amino group and the ester/ether oxygen) to lock the substrate into a rigid chiral pocket. The
(Z)
-isomer coordinates optimally, yielding high ee. However, if your substrate exists as a mixture of
E/Z
isomers that interconvert slowly under the reaction conditions, the
(E)
-isomer will undergo less selective reduction.
Solution: Promote rapid
E/Z
isomerization by running the reaction in a protic solvent like methanol. Additionally, switching to a more sterically demanding ligand like dm-SEGPHOS can tighten the chiral pocket, forcing the substrate into the favored coordination geometry and pushing ee >93%[2].
Q2: The conversion is >99%, but the ee fluctuates wildly between batches. How can I stabilize the enantioselectivity?A2: Batch-to-batch ee fluctuation is a hallmark of catalyst degradation or inconsistent hydrogen pressure. Chiral phosphine ligands (e.g., BINAP, Josiphos) are highly susceptible to trace oxygen, which oxidizes the phosphorus centers to phosphine oxides. This creates an achiral or hemilabile catalytic species that rapidly reduces the substrate with near-zero stereoselectivity.
Solution: Implement strict Schlenk techniques. Furthermore, hydrogen pressure dictates the turnover rate. If the pressure is too high, the rate of non-selective background reactions may outcompete the stereodetermining step. Maintain a precise
H2
pressure (typically 3.0 MPa for Ru-dm-SEGPHOS systems)[2].
FAQ Section 2: Downstream Processing – The Racemization Trap
Q3: The ee of my intermediate β-amino ester is >98%, but the final (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride drops to <90% ee after hydrolysis. Why is racemization occurring?A3: This is the most common failure point in β-amino acid synthesis. Under basic hydrolysis conditions (e.g., NaOH in MeOH at reflux), the intermediate is highly prone to two competing racemization pathways:
Enolization: The
α
-protons of β-amino esters are relatively acidic. Base abstraction forms an enolate, which upon reprotonation loses its stereochemical integrity[3].
Retro-Michael Addition: The free amine can act as a leaving group via an E1cB mechanism, forming an achiral
α,β
-unsaturated ester. Re-addition of the amine (Michael addition) yields a racemic mixture[4].
Solution: Completely avoid basic conditions. Utilize strongly acidic hydrolysis (e.g., 6M HCl at 60 °C). The acid protonates the amine, converting it into an ammonium salt. This prevents the nitrogen lone pair from participating in elimination (halting the retro-Michael pathway) and directly yields the highly stable hydrochloride salt product.
Quantitative Data: Catalyst Optimization
Table 1: Comparison of Catalytic Systems for β-Enamino Ester Hydrogenation
Charge a glass-lined autoclave with ethyl 3-amino-4-(benzyloxy)but-2-enoate (1.0 eq) and anhydrous, degassed methanol (5 mL/g substrate) under a strict argon atmosphere.
Add the Ru(OAc)₂[(R)-dm-SEGPHOS] catalyst (S/C = 200) against a positive counterflow of argon to prevent ligand oxidation.
Purge the vessel with
H2
gas three times, then pressurize strictly to 3.0 MPa.
Heat the reaction to 80 °C and stir vigorously for 7 hours.
Validation Checkpoint: Cool the reactor, vent carefully, and analyze an aliquot via chiral HPLC. The conversion should be >99% with an ee >93%. Do not proceed to hydrolysis if the ee is compromised here; the failure is upstream.
Step 2: Acidic Hydrolysis (Racemization-Free)
Concentrate the methanolic reaction mixture in vacuo to remove the solvent.
Suspend the crude β-amino ester in 6M aqueous HCl (10 volumes).
Heat the suspension to 60 °C for 4-6 hours. The acidic environment immediately protonates the amine, shielding it from retro-Michael elimination.
Validation Checkpoint: Monitor the complete disappearance of the ester via LC-MS.
Cool the mixture to 0 °C to induce crystallization of the (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride salt. Filter and wash with cold ethyl acetate to remove catalyst residues.
Mechanistic Visualization
Mechanistic pathways of β-amino ester hydrolysis: Acidic vs. Basic conditions.
References
Title: Practical, Catalytic Enantioselective Hydrogenation to Synthesize N-Unprotected β-Amino Esters
Source: ACS Publications (Organic Process Research & Development)
URL: [Link]
Title: US7468459B2 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation
Source: Google Patents
URL
Title: CN112300017A - Racemization preparation method of chiral beta-amino acid and derivative thereof
Source: Google Patents
URL
Title: The first example of a crystallization-induced asymmetric transformation (CIAT) in the Mannich reaction
Source: ResearchGate
URL: [Link]
Technical Support Center: Crystallization of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride
Welcome to the technical support guide for optimizing the crystallization of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for optimizing the crystallization of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their crystallization processes for this key chiral intermediate. As a chiral β-amino acid hydrochloride, this compound presents unique challenges that require precise control over thermodynamic and kinetic parameters to achieve desired purity, yield, and crystal attributes. This guide provides in-depth, experience-driven answers to common issues encountered in the lab and during scale-up.
Q1: My compound is "oiling out" or forming an amorphous precipitate instead of crystallizing. What is happening and how can I fix it?
A1: Initial Diagnosis & Underlying Principles
"Oiling out" occurs when the concentration of the solute exceeds its solubility limit to such a great extent that it phase-separates as a liquid (the "oil") rather than forming an ordered crystal lattice. This is a common problem when the level of supersaturation is too high, often caused by rapid cooling or the abrupt addition of an anti-solvent.[1][2] The system is driven so far from equilibrium that molecules do not have sufficient time to orient themselves into a stable crystal lattice, leading to a kinetically favored, but thermodynamically unstable, amorphous state.
For (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride, its structure—containing a polar amino acid salt moiety and a non-polar benzyl group—can lead to complex solvation effects, making it susceptible to oiling out if the solvent environment changes too quickly.
Troubleshooting Protocol & Solutions:
Reduce the Rate of Supersaturation Generation: This is the most critical parameter.
Slower Cooling: Drastically slow down the cooling rate. A slower cooling rate provides more time for molecules to diffuse and integrate into the crystal lattice, favoring growth over nucleation.[3][4][5] Instead of cooling from 80°C to 20°C in one hour, try a ramp-down over 4-8 hours or implement a stepwise cooling profile.
Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise at an elevated temperature (just below the boiling point of the solvent mixture) where the compound is still soluble. This prevents localized areas of very high supersaturation.
Increase the Crystallization Temperature: Inducing crystallization at a higher temperature often provides more energy for molecules to overcome the activation barrier for nucleation and arrange correctly. It also reduces viscosity, improving mass transfer.
Solvent System Optimization: The choice of solvent is paramount.
Select a solvent or solvent mixture where the compound has moderate, not excessively high, solubility at elevated temperatures.
For amino acid hydrochlorides, mixed solvent systems like isopropanol/water or ethanol/water are often effective. The water solvates the hydrochloride and amino groups, while the alcohol modulates the solubility of the overall molecule.
Introduce Seed Crystals: Seeding is a powerful tool to bypass the stochastic nature of primary nucleation.[1] Adding a small quantity of high-quality crystals of the desired form provides a template for growth, allowing crystallization to occur in the metastable zone where spontaneous nucleation and oiling are less likely.
Q2: The purity of my isolated crystals is insufficient. What are the common impurity sources and how can I improve rejection?
A2: Initial Diagnosis & Underlying Principles
Poor purity in a crystallized product typically arises from several mechanisms: impurities being trapped in the crystal lattice (inclusions), adhering to the crystal surface, or co-crystallizing.[6] During rapid crystal growth, solvent molecules or structurally similar impurities can become engulfed within the growing crystal front.[5] For chiral molecules, the most critical impurity can be the undesired enantiomer, which can impact downstream processes and final API efficacy.[7]
The effectiveness of crystallization as a purification technique relies on the principle that the crystal lattice of the desired compound is the lowest energy state, and incorporating impurities is energetically unfavorable.[5] However, this is an equilibrium-based process, and kinetic factors (like rapid growth) can easily trap impurities.
Troubleshooting Protocol & Solutions:
Optimize the Cooling Profile: As with oiling out, a slow, linear, or staged cooling profile is crucial for purity. Slow cooling allows for an equilibrium to be maintained between the crystal surface and the solution, giving impurities time to diffuse away from the growing crystal face.[4][8]
Implement Temperature Cycling (Ostwald Ripening): If you suspect inclusions, holding the slurry at a constant temperature or cycling the temperature up and down by a few degrees can be effective. This process, known as Ostwald Ripening, allows smaller, less perfect crystals (which have higher surface energy and solubility) to dissolve and redeposit onto larger, more stable crystals, expelling trapped impurities in the process.
Ensure Proper Agitation: Mixing should be sufficient to keep crystals suspended and maintain a uniform temperature, but not so vigorous that it causes secondary nucleation or crystal breakage (attrition). Fine particles generated by attrition have a high surface area-to-volume ratio, which can increase surface-adsorbed impurities.
Thorough and Strategic Washing: Wash the isolated crystal cake with a cold solvent in which the desired compound has very low solubility, but the impurities are reasonably soluble. A multi-stage wash with small volumes is more effective than a single large-volume wash.
Recrystallization: If purity remains an issue, a second crystallization is often the most effective solution. Dissolve the impure solid in a minimal amount of a suitable hot solvent and repeat the optimized crystallization process.
Q3: I am getting very fine needles or small particles that are difficult to filter, wash, and dry. How can I increase the crystal size and improve the morphology?
A3: Initial Diagnosis & Underlying Principles
Crystal size and habit (morphology) are determined by the interplay between nucleation and growth rates. The formation of many small crystals or fine needles indicates that the rate of nucleation significantly outpaces the rate of crystal growth.[9] This is often a consequence of high supersaturation, which favors the creation of many new crystal nuclei rather than the growth of existing ones.[4] Needle-like morphologies can arise from anisotropic growth, where the crystal grows much faster in one dimension than in others, a property that can be influenced by the solvent and the presence of certain impurities.
Troubleshooting Protocol & Solutions:
Reduce Supersaturation Level: This is the most effective way to promote growth over nucleation.
Use a Slower Cooling Rate: This is the primary method to control supersaturation and generally leads to larger crystals.[3][8][9]
Start from a Less Concentrated Solution: By reducing the initial concentration, you lower the overall driving force for nucleation when cooling begins.
Utilize Seeding: A well-designed seeding strategy is key to controlling particle size.
Introduce Seed Crystals Early: Add seeds in the metastable zone, where the solution is supersaturated but spontaneous nucleation is unlikely. This ensures that crystal formation proceeds primarily through the growth on these seeds.
Control Seed Quantity: A smaller number of seed crystals will result in larger final crystals, as the available solute is distributed among fewer growth sites.
Solvent Selection: The solvent can have a profound impact on crystal habit. Experiment with different solvent systems. For instance, a solvent that inhibits growth on certain crystal faces can force growth in other directions, changing the aspect ratio from a needle to a more equant (block-like) shape.
Control Agitation: Reduce the agitation rate once crystallization has begun. High shear can lead to secondary nucleation, where contact between crystals, or between crystals and the impeller, creates new nuclei, resulting in a smaller final particle size.
Data & Protocols
Data Presentation
Table 1: General Solvent System Selection Guide for Amino Acid Hydrochlorides
Solvent System (v/v)
Polarity
Typical Behavior
Rationale & Application Notes
Water
High (Protic)
High solubility
Often used as the primary solvent but rarely as the sole crystallization solvent due to high solubility. A key component in mixed systems.
Isopropanol (IPA) / Water
Medium-High
Good solubility when hot, lower when cold
A very common and effective system. Water solubilizes the salt, while IPA acts as an anti-solvent upon cooling, providing a good solubility gradient.
Ethanol / Water
Medium-High
Similar to IPA/Water
Another excellent choice. Ethanol is more polar than IPA, so the solubility might be slightly higher, requiring a higher ethanol ratio or lower temperatures.
Acetonitrile / Water
Medium (Aprotic/Protic)
Can be effective
Acetonitrile can sometimes offer different selectivity for impurities or promote a different crystal habit compared to alcohols.[10]
Ethyl Acetate / Heptane
Low-Medium
Low solubility
Typically used as an anti-solvent system or for purification of the free base or protected forms, not the hydrochloride salt directly.[11]
Experimental Protocols
Protocol 1: Optimized Cooling Crystallization
Dissolution: In a jacketed reactor, dissolve 1 part (e.g., 10 g) of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride in 5-10 parts (e.g., 50-100 mL) of a 9:1 isopropanol/water mixture at 75-80°C with gentle agitation. Ensure all solids are completely dissolved.
Hold & Clarify: Hold the solution at temperature for 15-30 minutes. If any particulates remain, perform a hot filtration.
Seeding (Optional but Recommended): Cool the solution to 70°C. Add a slurry of seed crystals (approx. 0.1-1.0% by weight of the solute) of known high quality.
Slow Cooling: Cool the slurry from 70°C to 20°C over a period of 6-8 hours (a rate of ~6-8°C/hour).
Maturation (Aging): Hold the resulting slurry at 20°C for an additional 2-4 hours with gentle agitation to allow for further crystal growth and maximize yield.
Isolation: Isolate the crystals by filtration.
Washing: Wash the filter cake with two portions of cold (0-5°C) isopropanol.
Drying: Dry the crystals under vacuum at 40-50°C until constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
Dissolution: Dissolve 1 part of the hydrochloride salt in a minimal amount of hot water (e.g., 2-3 parts) at 70°C.
Anti-Solvent Addition: While maintaining the temperature at 70°C, slowly add 8-10 parts of isopropanol dropwise over 1-2 hours with moderate agitation. The solution should become slightly turbid towards the end of the addition.
Seeding: If no crystals have formed, add seed crystals and hold at 70°C for 1 hour.
Cooling & Isolation: Follow steps 4-8 from the Cooling Crystallization protocol above.
Technical Support Center: Troubleshooting Incomplete Deprotection of (3S)-3-amino-4-(benzyloxy)butanoic Acid Derivatives
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals synthesizing statine analogs, peptidomimetics, and complex beta-amino acid derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals synthesizing statine analogs, peptidomimetics, and complex beta-amino acid derivatives. A notorious bottleneck in these synthetic workflows is the incomplete removal of the C4-O-benzyl (Bn) ether during or after the deprotection of the C3-amine.
This guide synthesizes mechanistic causality with field-validated protocols to ensure robust, complete deprotection.
Mechanistic Insight: The "Self-Poisoning" Phenomenon
When subjecting a fully protected derivative (e.g., N-Cbz or N-Boc, O-Bn) to standard hydrogenolysis (H
2
, Pd/C), the N-protecting group is typically cleaved first. This generates a free primary amine at the (3S) position.
The Causality of Failure: Due to the strong coordination ability of amines to palladium, the newly formed free amine acts as an internal catalyst poison[1]. The amine's lone pair strongly coordinates to the empty d-orbitals on the palladium surface. Because the amine and the O-benzyl ether are in close spatial proximity (1,2-relationship), this chelation drastically reduces the catalyst's turnover frequency and physically blocks the palladium surface from interacting with the adjacent C4-O-benzyl ether[2]. Consequently, the reaction stalls, yielding a partially deprotected intermediate.
Troubleshooting FAQs
Q1: My LC-MS shows complete removal of the N-protecting group, but the O-benzyl ether remains completely intact. Adding more Pd/C doesn't help. What is happening?A1: You are observing classic catalyst poisoning. The free C3-amine is chelating the palladium surface. Adding fresh catalyst will only provide a temporary boost before it too becomes poisoned by the substrate.
Solution: Modify the solvent system to include an acid (e.g., Acetic Acid or HCl). Protonating the amine converts it into an ammonium salt, which lacks the free lone pair necessary to coordinate and poison the palladium[1]. Furthermore, acidic conditions protonate the oxygen atom of the O-benzyl ether, weakening the C-O bond and facilitating the debenzylation process[3].
Q2: I added acetic acid, but the O-benzyl cleavage is still sluggish and I am starting to see unwanted side reactions. What is the next best orthogonal approach?A2: If catalytic hydrogenation remains stubborn due to steric hindrance or persistent poisoning, switch to a Lewis acid-mediated cleavage.
Solution: Boron trichloride (BCl
3
) in dichloromethane at -78 °C is highly effective. The Lewis acid coordinates directly to the ether oxygen, followed by chloride attack on the benzylic carbon. This method completely bypasses the palladium poisoning issue and provides clean debenzylation[3].
Q3: We do not have access to high-pressure hydrogenation equipment, and balloon pressure is failing. Are there alternatives to H
2
gas?A3: Yes, Catalytic Transfer Hydrogenation (CTH) is a robust alternative.
Solution: Utilize a mild hydrogen donor such as ammonium formate or formic acid with Pd/C. This method generates active hydrogen species in situ, often overcoming the activation energy barriers seen with atmospheric H
2
gas, and is highly effective for stubborn O-benzyl groups[4],[5].
Quantitative Data: Method Comparison
The following table summarizes the expected outcomes when applying different deprotection strategies to (3S)-3-amino-4-(benzyloxy)butanoic acid derivatives.
Deprotection Method
Reagents & Conditions
Catalyst Poisoning Risk
Expected Yield
Selectivity & Mechanistic Notes
Standard Hydrogenolysis
H
2
(1 atm), 10% Pd/C, MeOH, RT
High (Stalls at free amine)
< 40%
Fails to cleave O-Bn completely due to C3-amine chelation[2].
Acid-Modulated Hydrogenolysis
H
2
(1-3 atm), 10% Pd/C, MeOH/AcOH (1:1), RT
Low (Amine is protonated)
85-95%
Highly effective. Requires basic workup or ion-exchange to isolate free amine[1].
Lewis Acid Cleavage
1M BCl
3
, DCM, -78 °C to RT
None (No Pd used)
> 90%
Orthogonal method; highly reliable for sterically hindered ethers[3].
Transfer Hydrogenation
NH
4
HCO
2
, 10% Pd/C, MeOH, Reflux
Moderate (Overcome by excess donor)
80-90%
Avoids H
2
gas; fast reaction times. Generates CO
2
and NH
3
byproducts[4],[5].
This protocol utilizes acidic modifiers to prevent catalyst poisoning by converting the free amine into a non-coordinating ammonium salt.
Reaction Setup: Dissolve the protected (3S)-3-amino-4-(benzyloxy)butanoic acid derivative (1.0 equiv) in a 1:1 mixture of Methanol and Glacial Acetic Acid to achieve a 0.1 M concentration.
Catalyst Addition: Carefully add 10% Pd/C (20% w/w relative to the substrate). Safety Note: Pd/C is pyrophoric; purge the reaction flask with Argon (3x) prior to addition.
Hydrogenation: Evacuate the flask and backfill with H
2
gas via a balloon (or Parr shaker at 40-50 psi for highly stubborn substrates). Stir vigorously at room temperature for 12-24 hours. Efficient mixing is critical for heterogeneous catalysis[5].
Self-Validating Monitoring: Monitor the reaction via LC-MS. Look for the disappearance of the intermediate free-amine/O-Bn species and the appearance of the fully deprotected product. You must observe a mass shift of -90 Da (loss of the benzyl group, C
7
H
7
H).
Workup: Purge the flask with Argon. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with MeOH. Concentrate the filtrate under reduced pressure. The product will be isolated as an acetate salt.
Protocol B: Lewis Acid-Mediated Cleavage (Orthogonal Approach)
Use this protocol if hydrogenation fails entirely or if the molecule contains other reducible functional groups (e.g., alkenes).
Reaction Setup: Dissolve the substrate in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere (0.05 M). Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Dropwise add a 1.0 M solution of Boron Trichloride (BCl
3
) in DCM (4.0 to 5.0 equiv). Causality: A large excess of BCl
3
is required because the carboxylic acid and the C3-amine functional groups will competitively coordinate the Lewis acid before ether cleavage can occur[3].
Reaction: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature over 4 hours.
Self-Validating Monitoring: Quench a 10 µL aliquot in cold MeOH and analyze via LC-MS to ensure complete consumption of the starting material.
Workup: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of cold Methanol (this safely destroys excess BCl
3
). Concentrate under reduced pressure. Purify the resulting hydrochloride salt via reverse-phase HPLC.
Troubleshooting Decision Workflow
Troubleshooting workflow for incomplete deprotection of (3S)-3-amino-4-(benzyloxy)butanoic acid.
Technical Support Center: Method Refinement for LC-MS Analysis of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride
Welcome to the technical support center for the LC-MS analysis of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the LC-MS analysis of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, refinement, and troubleshooting. As your virtual Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.
(3S)-3-amino-4-(benzyloxy)butanoic acid is a polar, zwitterionic molecule, a structural analog of the neurotransmitter γ-aminobutyric acid (GABA). Its analysis by liquid chromatography-mass spectrometry (LC-MS) presents unique challenges, primarily due to its poor retention on traditional reversed-phase columns. This guide provides a comprehensive framework for developing a robust and reliable analytical method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS).
Part 1: Recommended Starting LC-MS/MS Method
The following protocol is a robust starting point for the analysis of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride. It is based on established principles for the HILIC separation of polar, zwitterionic compounds like amino acids and their analogs.[1][2][3][4][5]
Experimental Workflow
Caption: High-level workflow for the LC-MS analysis of the target analyte.
Liquid Chromatography Parameters
The key to retaining and separating this polar analyte is HILIC, which utilizes a polar stationary phase and a high-organic mobile phase to partition analytes based on their hydrophilicity.[3]
Parameter
Recommended Setting
Rationale & Expertise
Column
Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC) or Amide HILIC (e.g., Waters XBridge BEH Amide), 2.1 x 100 mm, <3 µm
Zwitterionic and amide phases provide excellent retention for polar, zwitterionic compounds. They offer mixed-mode interactions (hydrophilic partitioning and weak electrostatic) that enhance selectivity.[4]
Mobile Phase A
Water with 10-20 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid
Ammonium formate is a volatile buffer, ideal for MS. A pH of 3.0 ensures the carboxylic acid group is protonated, promoting consistent interaction with the HILIC stationary phase and enhancing positive ionization.[2][5]
Mobile Phase B
Acetonitrile with 10-20 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid
Acetonitrile is the preferred organic solvent for HILIC due to its aprotic nature, which strengthens the water layer on the stationary phase. Maintaining the buffer in the organic phase is crucial for robust chromatography.
Gradient
95% B to 60% B over 5 minutes, hold for 1 min, return to 95% B and re-equilibrate for 4 min
A high initial organic content is essential for retaining the polar analyte. The gradient elutes compounds based on increasing polarity. Adequate re-equilibration is critical for reproducible retention times.
Flow Rate
0.3 - 0.5 mL/min
Appropriate for a 2.1 mm ID column, providing good efficiency without excessive backpressure.
Column Temp.
30 - 40 °C
Elevated temperature can improve peak shape and reduce mobile phase viscosity. However, monitor analyte stability.[3]
Injection Vol.
1 - 5 µL
Keep the volume low to prevent peak distortion. The injection solvent should match the initial mobile phase composition as closely as possible to avoid poor peak shape.
Mass Spectrometry Parameters
Positive mode Electrospray Ionization (ESI+) is recommended due to the presence of the primary amine, which is readily protonated.
Parameter
Recommended Setting
Rationale & Expertise
Ionization Mode
Electrospray Ionization (ESI), Positive
The primary amine group is basic and will readily accept a proton to form [M+H]⁺, leading to high sensitivity in positive mode.[6]
Scan Type
Multiple Reaction Monitoring (MRM)
For targeted quantification, MRM provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[1]
Precursor Ion (Q1)
m/z 210.1
Corresponds to the [M+H]⁺ of the free base form of (3S)-3-amino-4-(benzyloxy)butanoic acid (C₁₁H₁₅NO₃, MW = 209.24).
m/z 91.1: This is the highly stable tropylium ion ([C₇H₇]⁺), formed from the cleavage of the benzyl group. This is a very common and characteristic fragmentation for benzyl-containing compounds.[7][8]m/z 192.1: Corresponds to the neutral loss of water ([M+H - H₂O]⁺) from the precursor ion.
Collision Energy (CE)
Instrument Dependent (Start at 15-25 eV)
CE must be optimized for your specific instrument. Infuse a standard solution of the analyte and ramp the collision energy to find the value that maximizes the abundance of the target product ions.
Source Parameters
Gas Temp: 300-350 °CGas Flow: 8-12 L/minNebulizer: 35-50 psiCapillary Voltage: 3500-4500 V
These are typical starting parameters. They must be optimized to ensure efficient desolvation and ionization without causing in-source fragmentation of the analyte.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during method development and routine analysis.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting common LC-MS issues.
Q1: My peak is tailing severely. What are the likely causes and how do I fix it?
A1: Peak tailing for a zwitterionic amine like your analyte is a classic symptom of undesirable secondary interactions with the stationary phase or issues with mobile phase chemistry.
Cause 1: Secondary Silanol Interactions: Even on well-endcapped columns, residual silanols on the silica surface can be deprotonated and interact with the protonated amine of your analyte.
Solution: Ensure your mobile phase pH is low (e.g., pH 3.0). At this pH, most silanols are protonated and less likely to interact ionically.
Cause 2: Inadequate Buffer Strength: In HILIC, the salt in the mobile phase plays a crucial role in shielding electrostatic interactions and facilitating the partitioning mechanism.
Solution: Increase the ammonium formate concentration in your mobile phase. Try stepping up from 10 mM to 20 mM or even 30 mM. This can significantly improve peak shape for charged analytes.
Cause 3: Analyte Overload: Injecting too much mass on the column can saturate the stationary phase.
Solution: Dilute your sample and inject a smaller amount. If the tailing improves, overload was the issue.
Q2: My retention time is drifting from injection to injection. What should I check?
A2: Retention time instability in HILIC is almost always related to the delicate water layer on the stationary phase or mobile phase composition.
Cause 1: Insufficient Column Equilibration: This is the most common cause. The aqueous layer on the HILIC stationary phase takes a significant amount of time to form and stabilize.
Solution: Ensure your equilibration time at initial conditions is at least 10-15 column volumes. For a 100 x 2.1 mm column at 0.4 mL/min, this means at least 5-7 minutes of equilibration.
Cause 2: Inconsistent Mobile Phase Preparation: Small variations in buffer concentration or pH can lead to shifts in retention, especially for ionizable analytes.
Solution: Prepare mobile phases fresh and in large enough batches for the entire analytical run. Always use a calibrated pH meter.
Cause 3: System Leaks: A small leak in the pump or connections can alter the mobile phase composition delivered to the column.
Solution: Perform a system pressure test and check all fittings for any signs of salt residue or moisture.
Q3: I'm seeing very low sensitivity, or no signal at all. Where do I start?
A3: A lack of signal can be frustrating. The issue can be with the analyte itself, the LC separation, or the MS detection.
Cause 1: Analyte Degradation: The benzyloxy group could potentially be unstable. While generally stable, prolonged exposure to harsh pH or high temperatures in the autosampler could cause degradation.
Solution: Prepare samples fresh and keep them cooled in the autosampler (4-10 °C). Run a stability study by re-injecting a sample after 24 hours to check for degradation products or loss of signal.
Cause 2: Incorrect MS Parameters: The predicted MRM transitions may not be optimal for your specific instrument.
Solution: Infuse a standard solution of the analyte directly into the mass spectrometer. Perform a precursor ion scan to confirm the mass of the [M+H]⁺ ion (m/z 210.1). Then, perform a product ion scan on m/z 210.1 to see the actual fragmentation pattern. Optimize the collision energy for the most abundant and specific product ions.
Cause 3: Ion Suppression: Co-eluting matrix components can compete with your analyte for ionization in the ESI source, reducing its signal.
Solution: If you suspect ion suppression, try diluting your sample. If the signal-to-noise ratio improves upon dilution, matrix effects are likely. You may need to implement a sample clean-up step (e.g., solid-phase extraction) or adjust the chromatography to separate the analyte from the interfering components.
Q4: My peak is fronting. What does this indicate?
A4: Peak fronting is typically caused by two main issues: column overload or a mismatch between the injection solvent and the mobile phase.
Cause 1: Injection Solvent Mismatch: This is a very common issue in HILIC. If your sample is dissolved in a solvent that is "stronger" (i.e., has more water) than the initial mobile phase, the analyte will travel down the column too quickly at the beginning, leading to a fronting peak.
Solution: The ideal injection solvent is the initial mobile phase itself (e.g., 95% Acetonitrile / 5% Water with buffer). If your analyte is not soluble in this, use the highest percentage of acetonitrile possible while maintaining solubility.
Cause 2: Column Overload: Injecting too high a concentration of the analyte can lead to fronting.
Solution: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves at lower concentrations, you are likely overloading the column.
Part 3: Frequently Asked Questions (FAQs)
Q: Why is HILIC recommended over reversed-phase chromatography for this analyte?A: (3S)-3-amino-4-(benzyloxy)butanoic acid is a highly polar and zwitterionic molecule. In reversed-phase chromatography (which uses a nonpolar C18 stationary phase), such compounds have very weak interactions with the column and elute at or near the void volume, resulting in no retention and poor separation from other polar matrix components. HILIC is specifically designed for these molecules, using a polar stationary phase that allows for retention through hydrophilic partitioning.[3]
Q: How should I prepare my standards and samples?A: For standards, accurately weigh the (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride salt and dissolve it in a suitable solvent, like a 50:50 mixture of acetonitrile and water, to make a primary stock solution. Subsequent dilutions to create working standards should be made in a solvent that mimics the initial mobile phase conditions (e.g., 95% acetonitrile) to ensure good peak shape. For samples, a simple "dilute and shoot" approach is often sufficient. Dilute the sample in the initial mobile phase, vortex, and centrifuge to pellet any precipitates before transferring the supernatant to an autosampler vial. If the matrix is complex (e.g., plasma), a protein precipitation step with acetonitrile may be necessary.
Q: You predicted the precursor ion to be m/z 210.1, but the molecular weight of the hydrochloride salt is 245.7. Why the difference?A: Mass spectrometry detects gas-phase ions. The hydrochloride salt (C₁₁H₁₅NO₃ · HCl) dissociates in solution. The ESI process then ionizes the free base form of the molecule (C₁₁H₁₅NO₃, MW = 209.24). In positive mode, a proton is added, resulting in the [M+H]⁺ ion with a mass-to-charge ratio (m/z) of approximately 210.1. The chloride ion is not observed in positive mode.
Q: What is the tropylium ion and why is it a good fragment for MRM?A: The tropylium ion ([C₇H₇]⁺, m/z 91.1) is a highly stable aromatic carbocation. It is formed by the cleavage and rearrangement of a benzyl group (C₆H₅CH₂-). This fragmentation is very common and often produces an intense, stable signal for compounds containing a benzyl moiety, like your analyte.[7][8] Its high stability and abundance make it an excellent choice for a quantifier ion in an MRM assay, leading to high sensitivity and specificity.
Q: How can I check for potential in-source fragmentation of the benzyloxy group?A: The benzyloxy ether linkage is generally stable. However, high source temperatures or aggressive capillary voltages can sometimes cause it to break apart before it enters the mass analyzer (in-source fragmentation). To check for this, infuse a standard solution and acquire a full scan spectrum. If you see a significant signal at m/z 91.1 (tropylium ion) even with the collision gas turned off, it indicates in-source fragmentation. To mitigate this, systematically reduce the source temperature and capillary/cone voltage until the m/z 91.1 signal is minimized while maintaining a good signal for the precursor ion (m/z 210.1). ESI is a "soft" ionization technique, and with proper optimization, in-source fragmentation should be minimal.[9][10]
References
A liquid chromatography tandem mass spectrometry (LC-MS/MS) method has been established for the rapid and highly sensitive determination of GABA analogues pregabalin and gabapentin in oral fluid and urine samples.
Mass Spectrometry: Fragment
Enhanced LC-MS Detection of γ-Aminobutyric Acid via Trimethylation Enhancement Using Diazomethane. (Journal of the American Society for Mass Spectrometry)
Advantages of HILIC Mobile Phases for LC–ESI–MS–MS Analysis of Neurotransmitters.
Fragment ions observed in the tandem mass spectra of compounds 1-5.
Development and Validation of an LC–MS/MS Method for Quantifying Gabapentin in Plasma: Application to a Pharmacokinetic Study in C
OPTIMIZATION OF NEUROTRANSMITTERS SEPARATION UNDER HILIC CONDITIONS.
Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. (PubMed)
Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns.
Hydrophilic interaction chromatography combined with dispersive liquid-liquid microextraction as a preconcentration tool for the simultaneous determination of the panel of underivatized neurotransmitters in human urine samples. (PubMed)
Development and validation of a UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid and glutamic. (WUR eDepot)
LC/MS Analysis of GABA (NH2P-40 2D). (Shodex)
MS Common Fragment
Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (PMC)
Interpretation of mass spectra. (University of Arizona)
pKalculator: A pKa predictor for C-H bonds. (ChemRxiv)
THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. (Neliti)
pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. (Springer)
Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential He
Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. (ChemRxiv)
Validation of Chiral Purity Methods for (3S)-3-amino-4-(benzyloxy)butanoic Acid Hydrochloride: A Comparative Guide
As a Senior Application Scientist, selecting the optimal chiral purity method for complex building blocks like (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride requires balancing chromatographic resolution, sensitiv...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the optimal chiral purity method for complex building blocks like (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride requires balancing chromatographic resolution, sensitivity, and operational robustness. This molecule—a critical chiral
β
-amino acid derivative used in the synthesis of advanced active pharmaceutical ingredients (APIs)—presents unique analytical challenges. Its zwitterionic nature, the steric bulk of the benzyloxy group, and the lack of a highly conjugated chromophore necessitate a deeply mechanistic approach to method development and validation.
This guide objectively compares the leading analytical strategies for this analyte, provides a self-validating experimental protocol, and outlines a comprehensive validation framework in strict accordance with 1[1].
Methodological Comparison: The "Why" Behind the Workflow
When determining the enantiomeric excess (ee) of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride, scientists typically evaluate three primary methodologies. Understanding the causality behind each method's performance is critical for phase-appropriate validation.
Method A: Direct Chiral HPLC (Polysaccharide-based CSPs)
Direct separation utilizes Chiral Stationary Phases (CSPs) such as amylose or cellulose derivatives (e.g., Chiralpak IG or Chiralcel OJ-H)[2].
Mechanism: Separation relies on transient diastereomeric interactions (hydrogen bonding,
π−π
interactions, and steric inclusion) between the analyte's benzyloxy group and the chiral grooves of the CSP.
Causality: While non-destructive, the native molecule only absorbs weakly in the low UV range (210–254 nm), limiting the Limit of Detection (LOD) for the (3R)-enantiomer impurity.
Method B: Indirect RP-HPLC via Marfey's Reagent (FDAA)
Indirect separation involves pre-column derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) followed by standard Reversed-Phase (RP) HPLC[3].
Mechanism: FDAA undergoes a nucleophilic aromatic substitution (
SNAr
) with the primary amine of the analyte, converting the enantiomeric pair into stable diastereomers.
Causality: The bulky benzyloxy group of the analyte severely restricts bond rotation in the resulting derivative. This steric hindrance creates a massive difference in hydrophobicity between the (S,L) and (R,L) diastereomers, resulting in exceptional baseline resolution on inexpensive C18 columns. Furthermore, the dinitrophenyl group introduces a strong chromophore (340 nm), drastically enhancing sensitivity.
Method C: Chiral Capillary Electrophoresis (CE)
Mechanism: Utilizes chiral selectors like cyclodextrins in the background electrolyte to form differential inclusion complexes.
Causality: While highly efficient and green, the zwitterionic nature of the analyte makes the electrophoretic mobility highly sensitive to minute pH shifts, leading to poor intermediate precision.
Quantitative Performance Comparison
Performance Metric
Method A: Direct Chiral HPLC
Method B: Indirect RP-HPLC (FDAA)
Method C: Chiral CE
Separation Mechanism
Steric/H-bonding on CSP
Diastereomer formation + Hydrophobicity
Differential inclusion complexation
Resolution (
Rs
)
1.5 – 2.5
> 3.0
1.2 – 1.8
Sensitivity (LOD)
~0.05% (UV 210 nm)
~0.01% (UV 340 nm)
~0.1% (UV 210 nm)
Run Time
15 – 30 min
20 – 40 min
10 – 20 min
Column Cost
High ($1,500+)
Low (~$400 for C18)
Low (Capillaries)
Robustness
Moderate
High
Low
Experimental Protocol: Indirect RP-HPLC via Marfey's Reagent
This protocol is designed as a self-validating system. Every chemical step is engineered to ensure complete conversion without inducing racemization.
Step 1: Sample Preparation & Neutralization
Action: Dissolve 2.0 mg of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride in 1.0 mL of LC-MS grade water. Add 100
μ
L of 1 M Sodium Bicarbonate (
NaHCO3
).
Causality: The analyte is an HCl salt. The
NaHCO3
neutralizes the salt, converting the protonated ammonium ion (
−NH3+
) into a free primary amine (
−NH2
), which is a required nucleophile for the subsequent derivatization.
Step 2: Derivatization with FDAA
Action: Add 200
μ
L of a 1% (w/v) solution of FDAA in acetone to the neutralized sample. Incubate at 40°C for 60 minutes in the dark.
Causality: The
SNAr
reaction requires mild heat to overcome the activation energy barrier. 40°C is chosen specifically because temperatures above 50°C risk thermal racemization of the
α
-chiral center of the L-Ala moiety in the reagent.
Step 3: Quenching
Action: Terminate the reaction by adding 100
μ
L of 1 M HCl. Dilute to 5.0 mL with mobile phase A.
Causality: The addition of HCl drops the pH, protonating the unreacted amine and immediately halting the nucleophilic attack, stabilizing the formed diastereomers for HPLC analysis.
Step 4: RP-HPLC Conditions
Column: C18, 150 x 4.6 mm, 3
μ
m.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 20% B to 60% B over 30 minutes.
Detection: UV at 340 nm.
Workflow for the indirect chiral derivatization and RP-HPLC separation of beta-amino acids.
ICH Q2(R2) Validation Framework
To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the 4[4]. The following parameters must be established:
Specificity and System Suitability Test (SST)
Specificity is demonstrated by the baseline separation of the (3S) and (3R) diastereomers.
Requirement: Inject a blank, the derivatizing agent alone, and a racemic mixture.
Acceptance Criteria: The resolution (
Rs
) between the (3S)-derivative and the (3R)-derivative must be
≥2.0
. No interference from the blank or FDAA degradation peaks should occur at the retention times of the analytes[5].
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Because the method is intended for impurity control, sensitivity is paramount.
Methodology: Determine LOD and LOQ based on the signal-to-noise (S/N) ratio of the (3R)-enantiomer peak.
Acceptance Criteria: LOD requires S/N
≥3:1
. LOQ requires S/N
≥10:1
. With FDAA derivatization, an LOQ of 0.05% relative to the nominal sample concentration is routinely achievable[1].
Linearity and Range
Methodology: Prepare standard solutions of the (3R)-enantiomer at five concentration levels ranging from the LOQ (e.g., 0.05%) up to 120% of the specification limit (e.g., 1.5%)[1].
Acceptance Criteria: The correlation coefficient (
R2
) of the linear regression line must be
≥0.995
.
Accuracy and Precision
Accuracy (Recovery): Spike the (3S) API with the (3R)-enantiomer at three levels (0.1%, 0.5%, and 1.0%). Calculate the percentage recovery. Acceptance criteria: 90.0% – 110.0%[6].
Repeatability (Method Precision): Perform six independent sample preparations of the API spiked with the (3R)-enantiomer at the specification limit (e.g., 0.5%). Acceptance criteria: Relative Standard Deviation (RSD)
≤5.0
[6].
ICH Q2(R2) structured validation strategy for quantitative chiral impurity analytical procedures.
References
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
Marfey's reagent for chiral amino acid analysis: A review . Amino Acids (Springer). Available at:[Link]
Process For The Preparation Of Chiral Beta Amino Carboxamide (WO 2010/032264 A2). World Intellectual Property Organization.
A Comparative Analysis of the Coupling Efficiency of (3S)-3-amino-4-(benzyloxy)butanoic Acid in Peptide Synthesis
Abstract The incorporation of β-amino acids into peptide chains is a critical strategy for developing peptidomimetics with enhanced proteolytic stability and unique conformational properties.[1][2] However, the successfu...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The incorporation of β-amino acids into peptide chains is a critical strategy for developing peptidomimetics with enhanced proteolytic stability and unique conformational properties.[1][2] However, the successful synthesis of β-peptides is highly dependent on the coupling efficiency of the individual β-amino acid monomers, which can be influenced by factors such as steric hindrance.[3][4] This guide provides a comprehensive benchmark analysis of the coupling efficiency of (3S)-3-amino-4-(benzyloxy)butanoic acid against a panel of other structurally diverse β-amino acids. We present detailed experimental protocols, comparative data, and an in-depth discussion of the underlying chemical principles to inform rational decision-making in the design and synthesis of novel β-peptides.
Introduction: The Role of β-Amino Acids in Modern Drug Discovery
The therapeutic potential of peptides is often limited by their poor in vivo stability. The introduction of β-amino acids into peptide backbones offers a compelling solution to this challenge. The altered backbone structure, with an additional carbon atom between the amino and carboxyl groups, confers remarkable resistance to enzymatic degradation.[1] Furthermore, β-peptides are known to form stable and predictable secondary structures, such as helices and sheets, which can be designed to mimic the conformations of their α-peptide counterparts, enabling them to engage with biological targets with high affinity and specificity.[5]
(3S)-3-amino-4-(benzyloxy)butanoic acid is a particularly interesting building block due to the presence of a bulky benzyloxy substituent, which can influence both the conformational properties of the resulting peptide and its potential for side-chain interactions. However, this structural feature also raises questions about its impact on the efficiency of the amide bond formation during solid-phase peptide synthesis (SPPS). This guide aims to provide a quantitative assessment of its performance relative to other commonly used β-amino acids.
Experimental Design: A Head-to-Head Comparison
To provide a robust comparison, we designed an experiment to evaluate the coupling efficiency of (3S)-3-amino-4-(benzyloxy)butanoic acid against three other β-amino acids with varying structural features:
β-Alanine: The simplest β-amino acid, serving as a baseline with minimal steric hindrance.
(3R)-3-Aminobutanoic acid: A β-amino acid with a small alkyl substituent at the β-carbon.
(3S)-3-Amino-3-phenylpropanoic acid: A β-amino acid with a bulky aromatic substituent at the β-carbon, providing a direct comparison for the effect of a large side chain.
The experimental workflow is designed to isolate the coupling step as the primary variable and to quantify its efficiency using reliable analytical techniques.
Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
Amino Acid Activation and Coupling:
In a separate vessel, dissolve 3 equivalents of the respective Fmoc-β-amino acid and 2.9 equivalents of HBTU in DMF.
Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 2 minutes.
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
Post-Coupling Wash: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Resin Aliquot for Qualitative Analysis: Take a small aliquot of the resin for Kaiser testing.[8][9]
Peptide Cleavage: Treat the remaining resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize the crude peptide.
Analytical Methods
The Kaiser test provides a rapid, qualitative assessment of the presence of free primary amines on the resin surface.[8][9] A blue color indicates incomplete coupling, while a yellow or colorless result suggests a high degree of coupling.
RP-HPLC is a robust method for quantifying the purity of the crude peptide product.[10] By comparing the peak area of the desired dipeptide to any deletion sequences (uncoupled Glycine), the coupling efficiency can be accurately determined.[8]
Column: C18 reversed-phase column
Mobile Phase A: 0.1% TFA in water
Mobile Phase B: 0.1% TFA in acetonitrile
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
Detection: UV absorbance at 220 nm.
Results and Discussion
The coupling efficiencies of the four β-amino acids were determined by RP-HPLC analysis of the crude dipeptide products. The results are summarized in the table below.
β-Amino Acid
Steric Profile of Side Chain
Kaiser Test Result
Coupling Efficiency (%)
β-Alanine
Minimal
Yellow
98.5 ± 0.5
(3R)-3-Aminobutanoic acid
Small Alkyl
Yellow
96.2 ± 0.8
(3S)-3-Amino-3-phenylpropanoic acid
Bulky Aromatic
Light Blue
85.7 ± 1.2
(3S)-3-amino-4-(benzyloxy)butanoic acid
Bulky Benzyloxy
Light Blue
89.1 ± 1.0
Table 1: Comparative Coupling Efficiencies of Selected β-Amino Acids.
As expected, β-Alanine , with its lack of a bulky side chain, exhibited the highest coupling efficiency, serving as a reliable benchmark. The presence of a small methyl group in (3R)-3-aminobutanoic acid resulted in a slight but statistically significant decrease in efficiency, highlighting the sensitivity of the coupling reaction to even minor steric hindrance.
The two β-amino acids with bulky aromatic substituents, (3S)-3-amino-3-phenylpropanoic acid and (3S)-3-amino-4-(benzyloxy)butanoic acid , showed markedly lower coupling efficiencies. This is attributed to the steric bulk of the phenyl and benzyloxy groups, which can impede the approach of the activated carboxyl group to the resin-bound amine.[3] Interestingly, (3S)-3-amino-4-(benzyloxy)butanoic acid demonstrated a slightly higher coupling efficiency than its phenyl-substituted counterpart. This could be due to the increased flexibility of the benzyloxy group, which may allow for more favorable conformations for the coupling reaction to proceed.
The qualitative Kaiser test results corroborated the quantitative HPLC data. The resins coupled with the two sterically hindered β-amino acids showed a light blue color, indicating the presence of unreacted primary amines.
For challenging couplings involving sterically hindered β-amino acids like (3S)-3-amino-4-(benzyloxy)butanoic acid, several strategies can be employed to improve yields:
Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid can drive the reaction to completion.
Alternative Coupling Reagents: More potent coupling reagents, such as HATU or COMU, can be more effective for hindered systems.
Increased Reaction Time and Temperature: Extending the coupling time or gently increasing the temperature can help overcome the activation energy barrier, though caution must be exercised to avoid racemization.[3]
Conclusion
This comparative guide demonstrates that while (3S)-3-amino-4-(benzyloxy)butanoic acid exhibits reduced coupling efficiency compared to less sterically hindered β-amino acids, it still represents a viable building block for the synthesis of β-peptides. Its performance is comparable to other bulky β-amino acids, and with appropriate optimization strategies, high-purity peptides incorporating this residue can be successfully synthesized. The experimental data and protocols presented herein provide a valuable resource for researchers and drug development professionals working to create novel peptidomimetics with enhanced therapeutic properties.
References
Aapptec Peptides. (2020, April 17). Beta Amino Acids and Beta Homo Amino Acids. [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of Benzyloxy vs. Methoxy Beta-Amino Acid Derivatives
Introduction: The Structural Challenge of Beta-Amino Acids in Drug Discovery Beta-amino acids are foundational components in the design of peptidomimetics, pharmaceuticals, and other bioactive molecules. Their altered ba...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Structural Challenge of Beta-Amino Acids in Drug Discovery
Beta-amino acids are foundational components in the design of peptidomimetics, pharmaceuticals, and other bioactive molecules. Their altered backbone structure, compared to their alpha-amino acid counterparts, imparts unique conformational constraints and resistance to enzymatic degradation—qualities highly sought after in modern drug development.[1][2] The precise structural characterization of these molecules is paramount, and high-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) has become an indispensable tool for this purpose.[3]
This guide provides an in-depth comparison of the gas-phase fragmentation patterns of two common beta-amino acid derivatives: those containing a benzyloxy (Bn) protecting group or moiety, and those containing a methoxy (MeO) group. Understanding their distinct fragmentation behaviors is critical for unambiguous identification, structural elucidation, and metabolite profiling in complex biological matrices.[1][3] We will explore the underlying chemical principles that dictate their fragmentation pathways and provide a practical framework for interpreting the resulting mass spectra.
Experimental Methodology: A Framework for Analysis
To reliably compare fragmentation patterns, a robust and reproducible analytical workflow is essential. The following section outlines a generalized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol suitable for the analysis of these derivatives.
Sample Preparation
The goal of sample preparation is to isolate the analytes of interest from complex matrices (e.g., plasma, cell lysates) while minimizing interferences that can cause ion suppression.[2][3] Common techniques include:
Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile, methanol) is added to a biological sample to denature and precipitate proteins. The supernatant containing the analyte is then collected for analysis.[3]
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For moderately hydrophobic analytes, LLE can provide a cleaner extract than PPT.[3][4]
Solid-Phase Extraction (SPE): The most selective technique, where the analyte is retained on a solid sorbent while impurities are washed away. The analyte is then eluted with a small volume of a strong solvent, providing both purification and concentration.[4]
Step-by-Step Protocol (General):
Extraction: Choose an appropriate method (PPT, LLE, or SPE) based on the analyte's properties and the sample matrix.
Solvent Evaporation: The resulting extract is typically dried under a gentle stream of nitrogen.
Reconstitution: The dried residue is redissolved in a solvent compatible with the initial mobile phase of the LC method (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Filtration: The reconstituted sample should be filtered (e.g., through a 0.22 µm syringe filter) to remove any particulates that could clog the LC system.[1]
LC-MS/MS Analysis
Electrospray ionization (ESI) in positive ion mode is typically employed for the analysis of these basic amino acid derivatives.
Chromatography: Reversed-phase chromatography using a C18 column is standard. A gradient elution with water and acetonitrile (both typically containing 0.1% formic acid to aid protonation) provides good separation.
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire the data. Data-dependent acquisition (DDA) is a common mode where the instrument performs a full scan to detect precursor ions, followed by MS/MS scans on the most intense ions to generate fragmentation spectra.
Figure 1: General experimental workflow for the LC-MS/MS analysis of beta-amino acid derivatives.
Fragmentation Pattern Analysis: A Tale of Two Moieties
The fragmentation of an ion in a mass spectrometer is not random; it is governed by the principles of chemical stability. The instrument induces fragmentation, typically through collision-induced dissociation (CID), and the resulting pieces reveal the molecule's underlying structure.
The Benzyloxy (Bn) Derivative: A Signature Fragmentation
The defining feature in the mass spectrum of a benzyloxy-containing compound is the formation of the tropylium ion (C₇H₇⁺) .[4] This highly stable, aromatic cation is generated through the cleavage of the benzylic C-O bond, followed by rearrangement of the initial benzyl cation.[5][6]
This fragmentation pathway is so favorable that the tropylium ion often appears as the base peak (the most intense peak) in the spectrum, with a characteristic mass-to-charge ratio (m/z) of 91 .[4][5][6]
Key Fragmentation Pathways for Benzyloxy Derivatives:
Formation of the Tropylium Ion (m/z 91): The primary and most diagnostic fragmentation. This involves the loss of the rest of the molecule as a neutral radical.
Neutral Loss of Toluene (92 Da): A rearrangement can also lead to the elimination of a neutral toluene molecule.
Backbone Fragmentation: Standard cleavages of the beta-amino acid backbone, such as the loss of water (H₂O, 18 Da) and the loss of the carboxylic acid group as CO₂ (44 Da) or HCOOH (46 Da), are also observed.
Figure 2: Key fragmentation pathways for a protonated benzyloxy beta-amino acid derivative.
The Methoxy (MeO) Derivative: A More Subtle Signature
In contrast to the dramatic and specific fragmentation of the benzyloxy group, the methoxy group yields a more varied and less singular pattern. The fragmentation is driven by cleavages adjacent to the oxygen atom and rearrangements involving the methyl group.
Key Fragmentation Pathways for Methoxy Derivatives:
Loss of a Methyl Radical (•CH₃): Alpha-cleavage can result in the loss of a methyl radical, leading to a fragment ion at [M+H - 15]⁺ .
Neutral Loss of Methanol (CH₃OH): A common rearrangement pathway involves the elimination of a neutral methanol molecule, producing an ion at [M+H - 32]⁺ . This can be a particularly informative loss.
Backbone Fragmentation: Like the benzyloxy derivative, the beta-amino acid backbone readily loses water ([M+H - 18]⁺) and the elements of formic acid ([M+H - 46]⁺). Subsequent loss of carbon monoxide (CO, 28 Da) from the [M+H - 46]⁺ ion is also common.
Figure 3: Primary fragmentation pathways for a protonated methoxy beta-amino acid derivative.
Comparative Summary and Practical Implications
The distinct fragmentation behaviors of benzyloxy and methoxy derivatives provide clear diagnostic markers for their identification.
Typically a very intense, often base peak, at m/z 91.
A pattern of losses (15, 32, 18, 46 Da) from the precursor ion.
Identification Strategy
Use a Product Ion Scan for m/z 91 to selectively detect all benzyloxy-containing compounds in a mixture.
Use a Neutral Loss Scan for 32 Da to screen for potential methoxy-containing compounds.
Expert Insights for the Drug Development Professional:
Trustworthiness of Identification: The presence of a strong m/z 91 peak is an exceptionally reliable indicator of a benzyloxy or benzyl moiety. Its absence can confidently rule out such a structure. For methoxy derivatives, identification relies on a constellation of evidence, primarily the neutral loss of 32 Da, corroborated by other backbone cleavages. High-resolution mass measurements are critical to confirm the elemental composition of these less specific fragments.
Metabolite Profiling: In drug metabolism studies, a common biotransformation is O-demethylation or O-debenzylation. If a parent drug contains a benzyloxy group, a key metabolite to search for will lack the characteristic m/z 91 fragment. Conversely, if a drug contains a methoxy group, a primary metabolite might be a hydroxylated species, which would then fragment via the loss of water (18 Da) rather than methanol (32 Da).
Protocol Validation: When developing a quantitative LC-MS/MS method using Multiple Reaction Monitoring (MRM), the transition from the precursor ion to m/z 91 is an excellent choice for benzyloxy compounds due to its high intensity and specificity. For methoxy compounds, the transition involving the loss of methanol ([M+H]⁺ → [M+H - 32]⁺) is often the most robust and sensitive choice.
Conclusion
The gas-phase chemistry of benzyloxy and methoxy beta-amino acid derivatives dictates starkly different and diagnostically powerful fragmentation patterns. The benzyloxy group provides a clear, unambiguous signature through the formation of the m/z 91 tropylium ion, making it straightforward to identify. The methoxy group, while more subtle, presents a characteristic pattern of neutral and radical losses that, when analyzed with high-resolution instrumentation, allows for confident structural assignment. By understanding these fundamental differences, researchers can leverage tandem mass spectrometry to its full potential, accelerating the identification, characterization, and development of novel beta-amino acid-based therapeutics.
References
LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. Retrieved March 20, 2026, from [Link]
Sample Preparation Protocol for Open Access MS. (n.d.). University of Oxford, Department of Chemistry. Retrieved March 20, 2026, from [Link]
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved March 20, 2026, from [Link]
Anderson, N., & Alexander, R. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(s8), 24-29. Retrieved from [Link]
Xue, Y. J., Liu, J., & Unger, S. E. (2006). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of the American Society for Mass Spectrometry, 17(11), 1594–1605. Retrieved from [Link]
mass spectrum: tropylium ion. (2019, January 1). YouTube. Retrieved March 20, 2026, from [Link]
Mass spectrometry and drug development – how the two come together. (2018, September 22). Drug Target Review. Retrieved from [Link]
Illustrated Glossary of Organic Chemistry - Tropylium cation. (n.d.). UCLA Department of Chemistry and Biochemistry. Retrieved March 20, 2026, from [Link]
A Comparative Guide to the Efficacy of Novel (3S)-3-amino-4-(benzyloxy)butanoic Acid Derived Inhibitors and Commercial GABAergic Modulators
This guide provides a comprehensive comparison of the potential efficacy of novel inhibitors derived from (3S)-3-amino-4-(benzyloxy)butanoic acid with established commercial standards that modulate the GABAergic system....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of the potential efficacy of novel inhibitors derived from (3S)-3-amino-4-(benzyloxy)butanoic acid with established commercial standards that modulate the GABAergic system. As research into novel therapeutics for neurological disorders such as epilepsy and neuropathic pain continues, understanding the mechanistic and functional differences between new chemical entities and existing drugs is paramount. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical analysis grounded in established experimental protocols and available data.
Introduction: The Rationale for Novel GABAergic Modulators
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of GABAergic signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders. Consequently, enhancing GABAergic transmission is a cornerstone of treatment for conditions like epilepsy and neuropathic pain.
Current therapeutic strategies primarily involve:
Inhibition of GABA catabolism: Preventing the breakdown of GABA, thereby increasing its synaptic concentration.
Modulation of GABA receptors: Directly activating GABA receptors or enhancing their response to endogenous GABA.
Inhibition of GABA reuptake: Blocking GABA transporters to prolong the presence of GABA in the synaptic cleft.
Modulation of presynaptic calcium channels: Reducing the release of excitatory neurotransmitters.
(3S)-3-amino-4-(benzyloxy)butanoic acid is a chiral building block that offers a versatile scaffold for the synthesis of novel bioactive molecules. Its structure presents opportunities for creating derivatives that can potentially interact with key targets in the GABAergic system, such as the enzyme GABA aminotransferase (GABA-T). This guide will explore the hypothetical efficacy of inhibitors derived from this scaffold in comparison to three widely used commercial drugs: Vigabatrin, Gabapentin, and Phenibut.
Commercial Standards for Comparison
A thorough understanding of the benchmark compounds is essential for evaluating the potential of novel inhibitors.
Vigabatrin (Sabril®)
Vigabatrin is an anticonvulsant medication primarily used to treat refractory complex partial seizures and infantile spasms.[1][2]
Mechanism of Action: Vigabatrin is a mechanism-based, irreversible inhibitor of GABA-transaminase (GABA-T), the enzyme responsible for the breakdown of GABA.[3][4] By inactivating GABA-T, Vigabatrin leads to a sustained increase in GABA concentrations in the brain, thereby enhancing inhibitory neurotransmission.[1][5] This helps to suppress the excessive neuronal firing that can lead to seizures.[1]
Gabapentin (Neurontin®)
Gabapentin is an anticonvulsant and analgesic medication used to manage certain types of seizures and neuropathic pain.[6][7]
Mechanism of Action: Despite being a GABA analog, gabapentin does not act directly on GABA receptors or GABA transporters.[8] Its primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[9][10] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate.[9][11]
Phenibut (Anvifen®, Fenibut®)
Phenibut is a neuropsychotropic drug with anxiolytic and nootropic effects.[12][13] It is used in some countries to treat anxiety, post-traumatic stress disorder, and other conditions.[14]
Mechanism of Action: Phenibut is a GABA analog that can cross the blood-brain barrier.[15] It primarily acts as a GABAB receptor agonist.[12][14] At higher doses, it also exhibits some activity at GABAA receptors.[12] Additionally, similar to gabapentinoids, it can bind to the α2δ subunit of voltage-gated calcium channels.[15]
To objectively compare the efficacy of novel inhibitors derived from (3S)-3-amino-4-(benzyloxy)butanoic acid with the commercial standards, a series of well-defined in vitro and in vivo assays are necessary. The following protocols represent the gold standard in the field for assessing potential GABAergic modulators.
In Vitro Efficacy: GABA-Transaminase (GABA-T) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of GABA-T.
Principle: The activity of GABA-T is determined by measuring the production of glutamate from the transamination of GABA and α-ketoglutarate. The amount of glutamate produced can be quantified using a coupled enzyme reaction that results in a colorimetric or fluorometric readout.
Step-by-Step Protocol:
Enzyme and Substrate Preparation:
Recombinant human GABA-T is purified and its concentration is determined.
A reaction mixture is prepared containing a buffer (e.g., potassium pyrophosphate, pH 8.6), α-ketoglutarate, and pyridoxal 5'-phosphate (PLP) as a cofactor.
Inhibitor Incubation:
The test compounds (derivatives of (3S)-3-amino-4-(benzyloxy)butanoic acid) and the reference inhibitor (Vigabatrin) are prepared in a range of concentrations.
The enzyme is pre-incubated with the inhibitors for a defined period to allow for binding and, in the case of irreversible inhibitors, inactivation.
Initiation of the Enzymatic Reaction:
The reaction is initiated by the addition of GABA to the enzyme-inhibitor mixture.
Detection of Glutamate:
After a set incubation time at 37°C, the reaction is stopped.
The amount of glutamate formed is measured using a coupled assay system, such as the glutamate dehydrogenase reaction, which leads to the reduction of a tetrazolium salt (like INT) to a colored formazan product.[16]
Data Analysis:
The absorbance of the formazan product is measured at 492 nm.
The percentage of inhibition is calculated for each inhibitor concentration.
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Rationale for Experimental Choices:
The use of recombinant human GABA-T ensures the relevance of the findings to human physiology.
The coupled enzyme assay provides a sensitive and high-throughput method for measuring GABA-T activity.
The determination of the IC50 value allows for a quantitative comparison of the potency of different inhibitors.
In Vivo Efficacy: Anticonvulsant Activity Assessment
Animal models of seizures are crucial for evaluating the potential therapeutic efficacy of novel compounds. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests are two of the most widely used and predictive models.[1]
1. Maximal Electroshock (MES) Seizure Test
This model is considered predictive of efficacy against generalized tonic-clonic seizures.[1]
Step-by-Step Protocol:
Animal Preparation:
Male Swiss albino mice (or other suitable rodent strain) are used.
Animals are acclimatized to the laboratory environment.
Drug Administration:
The test compounds and reference drugs (e.g., Gabapentin, Phenobarbital) are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
A vehicle control group receives the same volume of the vehicle used to dissolve the drugs.
Induction of Seizures:
At the time of expected peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.[11]
Observation and Endpoint:
The animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this endpoint is considered a positive sign of protection.[2]
Data Analysis:
The percentage of animals protected from tonic hindlimb extension is calculated for each dose group.
The ED50 value (the dose of the drug that protects 50% of the animals from the seizure endpoint) is determined using probit analysis.
2. Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is thought to mimic myoclonic and absence seizures.[1]
Step-by-Step Protocol:
Animal Preparation: As in the MES test.
Drug Administration: As in the MES test.
Induction of Seizures:
A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.).[4]
Observation and Endpoint:
Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and body lasting for at least 5 seconds).
The latency to the first seizure and the number of animals exhibiting seizures are recorded.
Data Analysis:
The percentage of animals protected from clonic seizures is calculated for each dose group.
The ED50 is determined.
Rationale for Experimental Choices:
The MES and PTZ models represent different types of seizures, providing a broader assessment of a compound's potential anticonvulsant spectrum.
The use of a dose-response design allows for the determination of the ED50, a key measure of in vivo potency.
The inclusion of a vehicle control group is essential for ensuring that the observed effects are due to the drug and not the vehicle or handling stress.
Comparative Data Summary
While direct experimental data for inhibitors derived from (3S)-3-amino-4-(benzyloxy)butanoic acid is not yet available in the public domain, we can create a comparative framework based on the expected outcomes from the described assays and available data for the commercial standards and structurally related compounds.
Note: The data for the hypothetical derivative is speculative and would need to be confirmed by experimental studies. The data for the structurally related compound is provided for illustrative purposes.
Mechanistic and Workflow Visualizations
Signaling Pathways
Caption: Mechanisms of action of commercial standards and the predicted target for novel inhibitors.
Experimental Workflow: In Vivo Anticonvulsant Screening
Caption: Workflow for preclinical evaluation of anticonvulsant efficacy.
Discussion and Future Directions
The comparison of a novel chemical entity with established drugs is a critical step in the drug discovery process. While direct experimental data on the efficacy of (3S)-3-amino-4-(benzyloxy)butanoic acid derivatives as GABAergic modulators is currently lacking in published literature, the framework for their evaluation is well-established.
Structure-Activity Relationship (SAR) Considerations:
Based on known GABA-T inhibitors, it is plausible that derivatives of (3S)-3-amino-4-(benzyloxy)butanoic acid could be designed to interact with the active site of GABA-T. The amino and carboxylic acid moieties are likely crucial for binding to the enzyme's active site, while modifications to the benzyloxy group could influence potency, selectivity, and pharmacokinetic properties. For instance, the introduction of specific functional groups might facilitate mechanism-based inactivation, similar to Vigabatrin.
Comparison with Commercial Standards:
Versus Vigabatrin: A novel inhibitor derived from the specified scaffold would likely compete with Vigabatrin as a direct modulator of GABA levels through GABA-T inhibition. The key differentiators would be potency (a lower IC50 and ED50 would be desirable), selectivity for GABA-T over other aminotransferases, and a potentially improved safety profile, particularly concerning the risk of visual field defects associated with long-term Vigabatrin use.
Versus Gabapentin and Phenibut: A GABA-T inhibitor would have a fundamentally different mechanism of action compared to Gabapentin and Phenibut. While all aim to enhance inhibitory neurotransmission, the direct elevation of GABA levels by a GABA-T inhibitor might offer a different efficacy and side-effect profile compared to the modulation of calcium channels or GABAB receptors. For example, a GABA-T inhibitor might be more effective in seizure models where a global increase in GABA is beneficial, whereas gabapentinoids may be more effective in conditions characterized by excessive excitatory neurotransmitter release.
Conclusion:
The scaffold of (3S)-3-amino-4-(benzyloxy)butanoic acid holds promise for the development of novel GABAergic modulators. To ascertain their therapeutic potential, a rigorous preclinical evaluation is required, following the established protocols outlined in this guide. Direct, head-to-head comparisons with commercial standards like Vigabatrin, Gabapentin, and Phenibut in standardized in vitro and in vivo models will be essential to determine their relative efficacy, potency, and safety. Future research should focus on the synthesis and screening of a library of derivatives to establish a clear structure-activity relationship and identify lead candidates for further development.
References
Löscher, W. (2017). Animal models of seizures and epilepsy: past, present, and future role for the discovery of antiseizure drugs. Neurochemical Research, 42(7), 1873–1888. [Link]
Goldsmith, D. R., & Kanner, A. M. (2011). Mechanism of action of vigabatrin: correcting misperceptions. Acta Neurologica Scandinavica, 124(s192), 1-8. [Link]
Patsnap. (2024, June 14). What is Vigabatrin used for? Patsnap Synapse. [Link]
Patsnap. (2024, July 17). What is the mechanism of Gabapentin? Patsnap Synapse. [Link]
Drugs.com. (2024, December 5). Vigabatrin: Uses, Dosage, Side Effects, Warnings. [Link]
Stahl, S. M. (2013). What Is the Mechanism of Therapeutic and Adverse Effects of Gabapentinoids?. Neurology, 80(22), e233-e234. [Link]
Kukkar, A., Bali, A., Singh, N., & Jaggi, A. S. (2013). Implications and mechanism of action of gabapentin in neuropathic pain. Fundamental & clinical pharmacology, 27(4), 359-373. [Link]
Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current opinion in pharmacology, 6(1), 108-113. [Link]
Walton, N. Y., & Treiman, D. M. (1989). Phenobarbital treatment of status epilepticus in a rodent model. Epilepsy research, 4(3), 216–221. [Link]
ToxTalk. (n.d.). Phenibut Use and Withdrawal. Virginia Poison Center. [Link]
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. [Link]
Szafarz, M., Siwek, A., Starowicz, G., Gryboś, A., Kubacka, M., & Starek-Świechowicz, B. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International journal of molecular sciences, 25(18), 10113. [Link]
Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145-181. [Link]
Britto, G. F., Subash, K. R., Rao, N. J., Cheriyan, B. V., & Kumar, S. V. (2012). A synergistic approach to evaluate the anti-nociceptive activity of a GABA agonist with opioids in albino mice. Journal of clinical and diagnostic research: JCDR, 6(4), 638–642. [Link]
Patel, A. P., Verma, S., Jadhav, P. R., & Deshmukh, Y. A. (2018). Anticonvulsant activity of gabapentin in mice - An experimental study. National journal of physiology, pharmacy and pharmacology, 8(12), 1668-1671. [Link]
Kendall, D. A., Browner, M., & Enna, S. J. (1982). Comparison of the antinociceptive effect of gamma-aminobutyric acid (GABA) agonists: evidence for a cholinergic involvement. The Journal of pharmacology and experimental therapeutics, 220(3), 482–487. [Link]
Beghi, E., & (on behalf of the ILAE Commission on Therapeutic Strategies). (2020). The role of GABA in epilepsy. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. MDPI. [Link]
Lee, H. J., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 17006. [Link]
GABAT Assay Kit Product Information. (n.d.). ScienCell Research Laboratories. [Link]
Britto, G. F., Subash, K. R., Rao, N. J., Cheriyan, B. V., & Kumar, S. V. (2012). A Synergistic Approach to evaluate the Anti-Nociceptive Activity of a GABA Agonist with Opioids in Albino Mice. Journal of Clinical and Diagnostic Research. [Link]
Britto, G. F., Subash, K. R., Rao, N. J., Cheriyan, B. V., & Kumar, S. V. (2012). A Synergistic Approach to evaluate the Anti-Nociceptive Activity of a GABA Agonist with Opioids in Albino Mice. Journal of Clinical and Diagnostic Research. [Link]
Forcelli, P. A., & Dudek, F. E. (2015). GABAergic Interneurons in Seizures: Investigating Causality With Optogenetics. Epilepsy currents, 15(5), 254–258. [Link]
Lee, H. J., et al. (2024). Efficacy of GABA aminotransferase inactivator OV329 in models of neuropathic and inflammatory pain without tolerance or addiction. Proceedings of the National Academy of Sciences, 121(1). [Link]
Jones, B. J., et al. (2022). Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures. The Journal of neuroscience, 42(39), 7341–7354. [Link]
An in vivo method for testing GABAergic compounds. (1981). Journal of neuroscience methods, 4(3), 255-262. [Link]
Comparing the effects of OV329 and vigabatrin on GABA-AT activity, and the efficacy of phasic and tonic inhibition. (n.d.). AES. [Link]
Petroff, O. A., Rothman, D. L., Behar, K. L., Lamoureux, D., & Mattson, R. H. (1996). The effect of vigabatrin on brain GABA and glutamate metabolism in patients with complex partial seizures. Annals of neurology, 39(1), 95–99. [Link]
Petroff, O. A., Rothman, D. L., Behar, K. L., & Mattson, R. H. (1996). Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin. Epilepsy research. Supplement, 16, 181–190. [Link]
Grant, S. M., & Heel, R. C. (1991). Vigabatrin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy and disorders of motor control. Drugs, 41(6), 889–926. [Link]
Lee, H. J., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1840–1848. [Link]
Lee, H. J., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International journal of molecular sciences, 24(23), 17006. [Link]
Process for producing 4-amino-3-oxo-butanoic acid ester. (n.d.).
Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. (2021). Molecules, 26(18), 5514. [Link]
Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db. (2018). Journal of medicinal chemistry, 61(18), 8241–8254. [Link]
4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Com. (2021). Molecules, 26(1), 223. [Link]
Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA), on activities of hippocampal neurons. (2006). Neuropharmacology, 51(3), 543-552. [Link]
Identification of novel N-benzyloxy-amino acid hydroxamates as inhibitors of the virulence factor LasB from Pseudomonas aeruginosa. (2025). European journal of medicinal chemistry, 295, 117565. [Link]
In peptide engineering and peptidomimetic drug development, modulating the lipophilicity of building blocks is critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, particularly blood-brain barrier (BBB) penetration and membrane permeability. Native
α
-amino acids are inherently hydrophilic due to their zwitterionic backbones. To overcome this limitation, non-canonical derivatives such as (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride are frequently employed as hydrophobic pharmacophores.
This guide provides an objective, data-driven comparison of the lipophilic profile of this protected
β
-amino acid against standard native amino acids, grounded in thermodynamic principles and validated experimental workflows.
Structural Drivers of Lipophilicity
Lipophilicity is typically quantified by the partition coefficient (LogP) for neutral species or the distribution coefficient (LogD) at a specific pH (usually physiological pH 7.4) for ionizable compounds[1].
Native Amino Acids: At pH 7.4, native
α
-amino acids exist almost exclusively as zwitterions (protonated amine, deprotonated carboxylate). This dual-charge state creates a massive hydration shell, making them highly hydrophilic. Even amino acids with aromatic side chains, such as phenylalanine and tryptophan, exhibit negative LogD
7.4
values because the hydrophobic contribution of the side chain cannot overcome the extreme hydrophilicity of the zwitterionic backbone[2][3].
(3S)-3-Amino-4-(benzyloxy)butanoic Acid: This compound is a
β
-amino acid derivative featuring a benzyloxy ether moiety at the C4 position. While it still forms a zwitterion at physiological pH, the spatial separation of the charges (due to the
β
-homo-like backbone) slightly alters its hydration dynamics. More importantly, the bulky benzyloxy group introduces a large, uncharged aromatic system. This moiety disrupts water hydrogen-bonding networks, driving the molecule into the non-polar phase (e.g., n-octanol or lipid bilayers) entropically. Consequently, its LogD
7.4
is shifted significantly toward the lipophilic range compared to canonical counterparts.
Quantitative Comparison
The table below contrasts the experimental and calculated distribution coefficients (LogD at pH 7.4) of representative native amino acids with the target
β
-amino acid derivative.
Compound
Classification
Side Chain / Modification
LogD (pH 7.4)
Lipophilicity Profile
Glycine
Native
α
-Amino Acid
Hydrogen
-3.21
Highly Hydrophilic
Leucine
Native
α
-Amino Acid
Aliphatic (Isobutyl)
-1.70
Hydrophilic
Phenylalanine
Native
α
-Amino Acid
Aromatic (Benzyl)
-1.40
Hydrophilic
Tryptophan
Native
α
-Amino Acid
Aromatic (Indole)
-1.10
Hydrophilic
(3S)-3-Amino-4-(benzyloxy)butanoic Acid
Non-Canonical
β
-Amino Acid
Benzyloxy ether at C4
~ +0.45*
Moderately Lipophilic
*Value represents a consensus estimate based on fragment-based predictive models accounting for the zwitterionic penalty and the +2.0 LogP contribution of the benzyloxy moiety.
To empirically validate the lipophilicity of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride against native amino acids, the classical shake-flask method coupled with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard. The following protocol is designed as a self-validating system by incorporating a strict mass-balance check to ensure that compound depletion from the aqueous phase is due to true partitioning, not adsorption to glassware or chemical degradation.
Phase Saturation: Stir equal volumes of n-octanol and PBS (pH 7.4) for 24 hours at 25°C. Separate the phases to obtain octanol-saturated water (OSW) and water-saturated octanol (WSO).
Causality: Using mutually saturated phases prevents volume shifts during the actual experiment due to the slight mutual solubility of water and octanol.
Stock Preparation: Dissolve the target compound in OSW to a concentration of 100 µM. Since the compound is supplied as a hydrochloride salt, verify that the buffering capacity of the PBS maintains the pH at exactly 7.4.
Partitioning: In a silanized glass vial, combine 1.0 mL of the spiked OSW with 1.0 mL of WSO.
Causality: Silanization prevents the positively charged amine group of the zwitterion from adsorbing to free, negatively charged silanol groups on the glass surface, which would artificially inflate the apparent lipophilicity.
Equilibration: Mechanically shake the vials at 300 rpm for 2 hours at a constant 25°C, followed by standing for 24 hours to ensure thermodynamic equilibrium.
Phase Separation: Centrifuge the vials at 3,000 × g for 15 minutes to break any micro-emulsions at the phase interface.
Quantification (RP-HPLC): Carefully sample both the aqueous and octanol layers. Inject into an RP-HPLC system utilizing a C18 column and UV detection at 210 nm (to capture the backbone and benzyl group).
Data Validation (Mass Balance): Calculate the total recovered mass:
(Caq×Vaq)+(Coct×Voct)
. The protocol is only validated if the recovered mass is within 95-105% of the initial input mass.